Iridium(3+);2-phenylquinoline
Description
Contextualization of Cyclometalated Iridium(III) Complexes in Contemporary Chemistry
Cyclometalated iridium(III) complexes are a prominent class of compounds in modern chemistry, largely due to their exceptional photophysical properties. elsevierpure.com These properties include large Stokes shifts, high emission quantum yields, and emission lifetimes on the microsecond scale, which arise from a low-lying, spin-forbidden metal-to-ligand charge transfer (³MLCT) transition. elsevierpure.com The strong spin-orbit coupling induced by the heavy iridium atom facilitates the harvesting of both singlet and triplet excitons, allowing for internal quantum efficiencies approaching 100% in certain applications. case.edudntb.gov.ua This unique characteristic has positioned them as leading materials for organic light-emitting diodes (OLEDs), photocatalysis, bioimaging, and anticancer research. elsevierpure.comnih.gov Their excited-state and redox characteristics can be finely tuned by modifying the ligands, making them highly adaptable for various applications. nih.gov
Significance of 2-Phenylquinoline (B181262) as a Fundamental Ligand Framework
The 2-phenylquinoline (pq) ligand is a cornerstone in the design of highly efficient iridium(III) complexes. Its rigid, planar structure and extensive π-conjugation system contribute to the high photoluminescence quantum yields and thermal stability of the resulting complexes. researchgate.netrsc.org The 2-phenylquinoline framework serves as a C^N cyclometalating ligand, forming a stable five- or six-membered chelate ring with the iridium center. ingentaconnect.comacs.org This structural motif is fundamental to achieving desirable electronic properties. Modifications to the phenyl or quinoline (B57606) rings of the ligand, such as adding electron-donating or electron-withdrawing groups, allow for precise tuning of the emission color across the visible spectrum, from blue to deep red. case.eduresearchgate.netacs.org This tunability makes 2-phenylquinoline-based complexes exceptionally versatile for applications in full-color displays and targeted therapies. rsc.orgacs.org
Historical Development and Evolution of Research on Iridium(3+);2-phenylquinoline Systems
The history of iridium itself dates back to its discovery in 1803 by Smithson Tennant. briandcolwell.com However, the intensive study of its coordination complexes, particularly cyclometalated ones for optoelectronic applications, is a more recent development. Research into phosphorescent iridium(III) complexes gained significant momentum with the need for more efficient emitter materials in OLEDs to overcome the 25% internal quantum efficiency limit of fluorescent materials. mdpi.com Early work focused on ligands like 2-phenylpyridine (B120327) (ppy). Subsequently, researchers turned to ligands with more extended π-systems, such as 2-phenylquinoline, to achieve red emission, a critical component for full-color displays. researchgate.netingentaconnect.com Over the years, research has evolved from synthesizing basic homoleptic and heteroleptic complexes to creating highly sophisticated molecules with tailored properties for specific applications, including solution-processable OLEDs, electrochemiluminescence (ECL) sensors, and phototheranostic agents for cancer therapy. case.edunih.govrsc.org
Fundamental Principles Governing Photophysical and Electronic Properties of Iridium(III) Complexes
The photophysical behavior of iridium(III) complexes is governed by the interplay of electronic transitions between the metal and its ligands. Upon absorption of light, the complex is promoted to an excited singlet state. Due to the heavy iridium atom, strong spin-orbit coupling facilitates rapid intersystem crossing to a triplet excited state. dntb.gov.uaacs.org The emissive decay from this triplet state back to the ground state is known as phosphorescence. dntb.gov.ua
The key transitions are:
Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a d-orbital of the iridium center to a π* orbital of the ligand. acs.orgacs.org
Ligand-to-Ligand Charge Transfer (LLCT): An electron transitions between orbitals of different ligands. bohrium.com
Intraligand (ILCT) or π-π* transitions: An electron moves between orbitals within the same ligand. acs.orgbohrium.com
The emission color and efficiency are determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO is typically located on both the iridium metal and the cyclometalating ligand (like 2-phenylquinoline), while the LUMO is often centered on the ancillary ligand. rsc.orgrsc.org By carefully selecting and modifying the cyclometalating and ancillary ligands, researchers can tune this energy gap and, consequently, the emission properties of the complex. acs.orgrsc.org
Scope and Objectives of the Comprehensive Academic Review
This review provides a detailed examination of iridium(III) complexes featuring the 2-phenylquinoline ligand. The primary objectives are to:
Summarize the key synthetic strategies and structural characterization techniques for these complexes.
Analyze their fundamental photophysical and electronic properties, supported by data from recent research.
Explore their diverse applications in materials science, optoelectronics, and catalysis.
Discuss the current challenges and future directions in the field.
The article will focus exclusively on the scientific aspects of these complexes, presenting detailed research findings and data tables to offer a comprehensive and authoritative overview for researchers and students in chemistry and materials science.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C45H30IrN3 |
|---|---|
Molecular Weight |
805.0 g/mol |
IUPAC Name |
iridium(3+);2-phenylquinoline |
InChI |
InChI=1S/3C15H10N.Ir/c3*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h3*1-6,8-11H;/q3*-1;+3 |
InChI Key |
QZWVPOKJCQQRHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir+3] |
Origin of Product |
United States |
Theoretical Foundations and Electronic Structure Analysis of Iridium 3+ ;2 Phenylquinoline
Ligand Field Theory and d-Orbital Splitting in Octahedral Iridium(III) Complexes
In an isolated gaseous iridium(III) ion, the five d-orbitals are degenerate, meaning they possess the same energy level. youtube.com However, when this ion is placed in an octahedral field created by the surrounding ligands, this degeneracy is lifted. The ligands' electron pairs repel the electrons in the d-orbitals of the central metal ion. youtube.comuni-siegen.de This repulsion is not uniform across all d-orbitals. The d-orbitals that point directly towards the ligands (dz² and dx²-y²), known as the eg set, experience greater repulsion and are raised in energy. youtube.com Conversely, the d-orbitals that lie between the ligand axes (dxy, dxz, and dyz), the t2g set, experience less repulsion and are stabilized at a lower energy level. youtube.comuni-siegen.de
The energy difference between the eg and t2g sets is termed the d-orbital splitting energy (Δo). uni-siegen.delibretexts.org The magnitude of Δo is influenced by several factors, including the charge on the metal ion and the nature of the ligands. youtube.comlibretexts.org For iridium(III), a third-row transition metal, the large spatial extent of the 5d orbitals leads to strong overlap with ligand orbitals, resulting in a large Δo. This large splitting energy typically leads to low-spin complexes, where electrons preferentially pair up in the lower-energy t2g orbitals before occupying the higher-energy eg orbitals. libretexts.orglibretexts.org
Principles of Cyclometalation and Its Impact on Electronic Structure
Cyclometalation is a chemical process where a ligand coordinates to a metal center through two or more donor atoms, forming a chelate ring that includes a direct metal-carbon bond. nih.gov In the case of 2-phenylquinoline (B181262), the nitrogen atom of the quinoline (B57606) ring and a carbon atom from the phenyl ring coordinate to the iridium(III) center. This process results in the formation of a stable, five- or six-membered chelate ring. acs.org
The formation of the Ir-C σ-bond has a profound impact on the electronic structure of the complex. The strong σ-donating nature of the carbanion raises the energy of the highest occupied molecular orbital (HOMO), which is typically a mixture of iridium d-orbitals and ligand π-orbitals. nih.govrsc.org This elevation of the HOMO energy level leads to a reduction in the HOMO-LUMO energy gap, which in turn influences the absorption and emission properties of the complex. case.eduresearchgate.net The rigid cyclometalated structure also contributes to reducing non-radiative decay pathways, often leading to higher phosphorescence quantum yields. nih.gov
Molecular Orbital Theory Applied to Iridium-Carbon/Nitrogen Bonding
A more detailed understanding of the bonding in cyclometalated iridium(III) complexes is provided by molecular orbital (MO) theory. The interaction between the iridium 5d orbitals and the ligand orbitals (both σ and π) leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. libretexts.orglibretexts.org
The HOMO in these complexes is generally of a mixed metal-ligand character, with significant contributions from the iridium d-orbitals and the π-orbitals of the phenylquinoline ligand. researchgate.netresearchgate.net The lowest unoccupied molecular orbital (LUMO), on the other hand, is typically localized on the π-system of the quinoline part of the ligand. case.edu The strong covalent interaction in the Ir-C bond leads to a significant destabilization of the HOMO, while the Ir-N bond, being a more traditional dative bond, has a less pronounced effect on the frontier orbital energies. usc.edu This distribution of electron density in the frontier orbitals is a key factor in determining the nature of the electronic transitions.
Understanding Electronic Transitions: Metal-to-Ligand Charge Transfer (MLCT), Ligand-Centered (LC), and Ligand-to-Ligand Charge Transfer (LLCT) States
The absorption of light by an iridium(III) complex with 2-phenylquinoline promotes an electron from an occupied molecular orbital to an unoccupied one. The nature of these transitions can be classified based on the orbitals involved:
Metal-to-Ligand Charge Transfer (MLCT): This transition involves the promotion of an electron from a metal-centered d-orbital (part of the HOMO) to a ligand-centered π* orbital (the LUMO). researchgate.netnih.govresearchgate.net In many iridium(III) complexes, including those with 2-phenylquinoline, the lowest energy absorption and the subsequent phosphorescent emission are dominated by MLCT character. nih.govacs.org
Ligand-Centered (LC): These transitions occur between orbitals that are both primarily localized on the ligand, such as π-π* transitions within the 2-phenylquinoline framework. researchgate.netnih.gov These transitions typically occur at higher energies (in the UV region) compared to MLCT transitions. researchgate.net
Ligand-to-Ligand Charge Transfer (LLCT): In heteroleptic complexes with more than one type of ligand, it is possible to have a transition from an orbital on one ligand to an orbital on another. case.edunih.gov The presence of different ligands can lead to a mixing of MLCT and LLCT states. nih.gov
The character of the lowest excited state can be a mixture of these different types of transitions, and this mixing can be tuned by modifying the ligands. acs.orgmdpi.comnih.gov For instance, introducing electron-donating or -withdrawing groups on the 2-phenylquinoline ligand can alter the energies of the frontier orbitals and thus change the relative contributions of MLCT and LC character to the excited state. researchgate.net
Spin-Orbit Coupling and Mechanisms of Efficient Phosphorescence in Iridium(III) Systems
Upon absorption of a photon, the complex is initially in a singlet excited state. For phosphorescence to occur, the molecule must transition from the singlet excited state to a triplet excited state through a process called intersystem crossing (ISC). In most organic molecules, this process is spin-forbidden and therefore inefficient.
However, in complexes of heavy atoms like iridium, spin-orbit coupling (SOC) is significant. researchgate.netacs.org SOC is a relativistic effect that arises from the interaction between the electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. The large nuclear charge of iridium enhances this coupling, which effectively mixes singlet and triplet states. researchgate.net This mixing of spin states makes the formally spin-forbidden ISC process much more efficient, allowing for near-unity quantum yields of triplet state formation. researchgate.net
The strong SOC also facilitates the reverse process, radiative decay from the lowest triplet state (T1) back to the singlet ground state (S0), which is observed as phosphorescence. nih.govacs.org This is why iridium(III) complexes are such efficient phosphorescent emitters. acs.org
Excited State Deactivation Pathways: Radiative vs. Non-Radiative Processes
Once the triplet excited state is populated, it can return to the ground state through several deactivation pathways:
Radiative Decay (Phosphorescence): The emission of a photon as the molecule transitions from the T1 state to the S0 state. The rate of this process is denoted by kr.
Internal Conversion (IC): Non-radiative transition between states of the same spin multiplicity (e.g., Tn → T1).
Intersystem Crossing (ISC): Non-radiative transition between states of different spin multiplicity (e.g., T1 → S0).
Vibrational Relaxation: The dissipation of excess energy as heat to the surrounding environment.
Deactivation through Metal-Centered (MC) states: The presence of low-lying, non-emissive d-d excited states (MC states) can provide an efficient non-radiative decay channel, quenching the phosphorescence. nih.govacs.orgnih.gov The rigid structure of cyclometalated ligands helps to raise the energy of these MC states, thus minimizing this deactivation pathway. nih.gov
The phosphorescence quantum yield (Φp) is determined by the relative rates of radiative and non-radiative decay from the T1 state: Φp = kr / (kr + knr), where knr is the sum of the rates of all non-radiative decay processes.
Interplay of Energy Transfer and Electron Transfer Mechanisms in Iridium(3+);2-phenylquinoline Complexes
In many applications, such as OLEDs and photocatalysis, complexes of this compound can participate in energy transfer and electron transfer processes.
Energy Transfer: This process involves the non-radiative transfer of the excited-state energy from the iridium complex (the donor) to another molecule (the acceptor). This can occur through two primary mechanisms:
Förster Resonance Energy Transfer (FRET): A long-range dipole-dipole interaction that does not require physical contact between the donor and acceptor.
Dexter Energy Transfer: A short-range mechanism that requires orbital overlap between the donor and acceptor and is essentially an exchange of electrons. In the context of OLEDs, the iridium complex, acting as a phosphorescent dopant, is excited and then transfers its triplet energy to a host material or another dopant. case.edu
Electron Transfer: The excited iridium complex can also act as either an electron donor (reductive quenching) or an electron acceptor (oxidative quenching). researchgate.netprinceton.edu In its excited state, the complex has both a more easily removed electron (from the HOMO) and a greater affinity for an electron (in the now partially vacant HOMO). Whether it acts as a reductant or an oxidant depends on the redox potentials of the other species present in the system. researchgate.net This property is central to the use of iridium complexes as photoredox catalysts. nih.gov
The efficiency of both energy and electron transfer processes depends on the energy levels of the involved species and the distance and orientation between them. case.edu
Synthetic Methodologies and Precursor Design for Iridium 3+ ;2 Phenylquinoline Architectures
Synthesis and Functionalization of 2-Phenylquinoline (B181262) Ligands
The electronic and photophysical properties of the final iridium complex are profoundly influenced by the nature of the ligands coordinated to the metal center. Consequently, the ability to strategically functionalize the 2-phenylquinoline scaffold and to synthesize a diverse array of ancillary ligands is paramount.
The 2-phenylquinoline ligand framework can be synthesized through established organic reactions, with the Friedländer condensation being a common and high-yielding method. acs.org Structural diversification is achieved by introducing various substituents onto either the quinoline (B57606) or the phenyl ring. These modifications are crucial for tuning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting complex, which in turn dictates its emission color and efficiency.
Structure-activity relationship (SAR) studies have revealed significant findings regarding substituent effects:
Alkylamino Chains: The introduction of an alkylamino chain, often at the C-4 position of the quinoline, is frequently reported as essential for certain biological activities and can influence the complex's properties. uniurb.ittandfonline.comresearchgate.net
Methoxy (B1213986) and Benzyloxy Groups: Placing a methoxy group at the C-6 position of the quinoline core has been shown to enhance activity while reducing cytotoxicity in biological contexts. tandfonline.com A benzyloxy group at the same position can also retain desired properties. tandfonline.com
Fluorinated Groups: Electron-withdrawing groups, such as trifluoromethyl (CF3) or fluoro (F), can be introduced to modulate the electronic properties of the ligands and, consequently, the resulting complexes. nih.gov For instance, ligands like 2-(2,4-difluorophenyl)pyridine (B1338927) are widely used for developing blue-emitting materials. acs.orgnih.gov
Extended Conjugation: Increasing the π-conjugation of the ligand, for example by adding aromatic rings, generally leads to a bathochromic (red) shift in the emission wavelength of the iridium complex. rsc.org This is attributed to the lowering of the π* orbital energies. rsc.org
These synthetic strategies allow for the creation of a library of 2-phenylquinoline-based ligands, each designed to impart specific, desirable characteristics to the final iridium(III) complex.
In addition to the primary cyclometalating 2-phenylquinoline ligands, heteroleptic iridium(III) complexes contain one or more ancillary ligands. These ligands play a critical role in stabilizing the complex and fine-tuning its photophysical and electronic properties. A wide variety of ancillary ligands have been synthesized and incorporated into iridium complexes.
Common classes of ancillary ligands include:
β-Diketonates: Acetylacetonate (B107027) (acac) is a classic and widely used ancillary ligand. acs.orgnih.gov Other derivatives, such as 1-phenyl-3-methyl-4-isobutyryl-5-pyrazolonate (PMIP), have also been employed to improve properties like photoluminescence quantum efficiency. acs.org
Polypyridyls: Bipyridine (bpy) and 1,10-phenanthroline (B135089) (phen) and their derivatives are extensively used. researchgate.netmdpi.com They can be functionalized to alter the LUMO energy level of the complex. researchgate.netmdpi.com
Sulfur-containing Ligands: Ligands like N,N-diisopropyldithiocarbamate (dipdtc) have been used to create highly efficient green-emitting iridium complexes. rsc.org
Aryl Isocyanides: These ligands have been shown to have a minimal effect on the absorption and emission band positions but can control the dynamics of the excited state. rsc.org
Schiff Bases: Pyrazolone-based Schiff base derivatives are another class of ancillary ligands used in the synthesis of novel heteroleptic iridium complexes. researchgate.net
The synthesis of these ancillary ligands often involves standard organic chemistry techniques, allowing for the creation of a diverse palette from which to build the final iridium architecture.
Preparation of Iridium(III) Halide-Bridged Dimers as Key Synthetic Intermediates
A cornerstone in the synthesis of cyclometalated iridium(III) complexes is the formation of a halide-bridged dimer intermediate. This precursor, typically a chloro-bridged dimer with the formula [(C^N)2Ir(μ-Cl)]2, where C^N is the cyclometalating ligand (e.g., 2-phenylquinoline), is formed by reacting iridium(III) trichloride (B1173362) hydrate (B1144303) (IrCl3·nH2O) with an excess of the C^N ligand. nih.govrsc.org
The standard procedure involves heating the reactants under reflux in a high-boiling point solvent or a solvent mixture. nih.govrsc.org A common solvent system is a 3:1 mixture of 2-methoxyethanol (B45455) and water. rsc.org The reaction typically proceeds over several hours to ensure complete cyclometalation and dimer formation. For example, the synthesis of the widely used dimer [Ir(ppy)2Cl]2 (where ppy = 2-phenylpyridine (B120327), a close analog to phq) involves refluxing IrCl3·nH2O with 2-phenylpyridine for 24 hours. rsc.org After cooling, the dimer precipitates from the solution and can be collected, washed, and purified. rsc.org The formation of these dimers, which feature a cis-C,C and trans-N,N arrangement of the ligands, is a clean and efficient process for a variety of cyclometalating ligands, including 2-phenylquinoline. nih.gov
| Precursor Ligand | Solvent System | Conditions | Yield | Reference |
| 2-phenylpyridine | 2-methoxyethanol/water | Reflux, 24h | 74% | rsc.org |
| 2-(2,4-difluorophenyl)pyridine | 1,2-dichloroethane | Reflux, 16h | - | analis.com.my |
| 2-phenylquinoline | - | - | - | nih.gov |
| Benzo[h]quinoline | - | Microwave | High | acs.org |
This table presents representative data for the synthesis of iridium(III) halide-bridged dimers. Conditions and yields may vary based on specific ligand modifications and procedural scales.
Direct Cyclometalation Reactions for Iridium(3+);2-phenylquinoline Complex Formation
The final step in constructing the target iridium complex involves the cleavage of the chloro-bridges in the dimer intermediate by an ancillary ligand. This reaction yields the monomeric [Ir(C^N)2(LX)] complex, where LX is a monoanionic bidentate ancillary ligand.
The most conventional method for synthesizing the final monomeric complex is to react the iridium dimer with the chosen ancillary ligand in a suitable solvent under reflux. nih.gov This approach is widely applicable for a range of ancillary ligands, including β-diketonates like acetylacetone (B45752) (acacH) and picolinic acid (picH). nih.gov
The reaction typically involves dissolving the dimer and a slight excess of the ancillary ligand in a solvent like 2-methoxyethanol or a dichloromethane (B109758)/methanol mixture and heating the mixture for several hours. rsc.orgmdpi.comnih.gov For cationic complexes, the reaction is often followed by an anion exchange, typically using ammonium (B1175870) hexafluorophosphate (B91526) (NH4PF6), to precipitate the final product. acs.orgacs.org For example, heteroleptic complexes have been synthesized by reacting the dimer with various diimine-type ligands in 2-methoxyethanol, followed by counter-anion exchange. rsc.org
To overcome the long reaction times associated with conventional heating, microwave-assisted synthesis has emerged as a powerful alternative. acs.orgnih.gov Microwave irradiation can dramatically accelerate the rate of chemical reactions, reducing synthesis times from many hours to mere minutes. researchgate.netresearchgate.net
This technique has been successfully applied to both the formation of the iridium dimer and the subsequent reaction with ancillary ligands. acs.orgnih.govdtic.mil Research has demonstrated that microwave-assisted C,N-cyclometalation is a quick and highly efficient route to chloro-bridged iridium(III) dimers. acs.orgnih.gov Furthermore, the rapid synthesis of tris-cyclometalated complexes like tris(2-phenylquinoline)iridium(III) (Ir(phq)3), which is difficult to prepare by conventional methods, has been achieved in as little as 20-30 minutes using microwave irradiation. researchgate.netresearchgate.net One-pot, three-component strategies using microwave heating have also been developed for the efficient synthesis of ionic iridium(III) complexes. rsc.org
| Method | Reactants | Conditions | Time | Yield | Reference |
| Reflux | [(ppy)2IrCl]2 + Imidazole Ligand | DCM/Methanol, Reflux | 12h | - | nih.gov |
| Reflux | [(epqc)2IrCl]2 + Diimine Ligand | 2-methoxyethanol | - | High | rsc.org |
| Microwave | IrCl3·nH2O + 2-phenylquinoline | Microwave Irradiation | 30 min | Low | researchgate.netresearchgate.net |
| Microwave | IrCl3·nH2O + Ligand Precursors | One-pot, Microwave | < 1h | - | rsc.org |
This table compares conventional and microwave-assisted methods for the final complex formation. "ppy" (2-phenylpyridine) and "epqc" (ethyl-2-phenylquinoline-4-carboxylate) are used as representative cyclometalating ligands.
Mechanochemical and Green Chemistry Approaches to Complex Synthesis
The synthesis of this compound complexes has traditionally relied on solution-based methods that often require long reaction times, high-boiling point solvents, and inert atmosphere conditions. researchgate.netrsc.org These requirements present significant drawbacks regarding cost, energy consumption, and environmental impact. rsc.org In response, mechanochemical and green chemistry approaches have emerged as powerful, sustainable alternatives.
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers a rapid, efficient, and solvent-less route to these iridium complexes. rsc.orgresearchgate.net A two-step mechanochemical protocol has been developed for the synthesis of various tris-cyclometalated iridium(III) complexes, starting from the relatively inexpensive iridium(III) chloride hydrate. rsc.orgrsc.org This solid-state method significantly reduces reaction times; for instance, the initial ligand exchange can be completed in as little as 10-30 minutes, with a subsequent step taking around 60-90 minutes. rsc.orgrsc.org This is a stark contrast to conventional solution-based methods that can require over 24 hours. rsc.org
A key advantage of mechanochemistry is its ability to facilitate reactions involving poorly soluble intermediates, a common challenge in solution-based synthesis. rsc.orgrsc.orgnih.gov For example, the chloride-bridged iridium dimer formed with 2-phenylquinoline is sparingly soluble in common organic solvents, hindering further ligand exchange in solution even at elevated temperatures. rsc.orgrsc.orgnih.gov However, solid-state mechanochemical conditions successfully yield the desired tris-cyclometalated complex. rsc.orgrsc.orgnih.gov Furthermore, one-pot mechanochemical procedures have been successfully demonstrated, further simplifying the process and reducing solvent waste. rsc.orgresearchgate.net These solvent-less or low-solvent (liquid-assisted grinding, LAG) methods align with the principles of green chemistry by minimizing the use of hazardous organic solvents. researchgate.netchemrxiv.org
Table 1: Comparison of Synthetic Approaches for Iridium(III) Complexes
| Feature | Conventional Solution-Based Synthesis | Mechanochemical Synthesis |
|---|---|---|
| Reaction Time | Often prolonged (>24 hours) rsc.org | Rapid (minutes to a few hours) rsc.orgrsc.org |
| Solvent Use | Significant amounts of high-boiling solvents researchgate.netrsc.org | Solvent-less or minimal solvent (LAG) rsc.orgchemrxiv.org |
| Reaction Conditions | Often requires inert atmosphere and high temperatures researchgate.netrsc.org | Typically performed in air at room temperature rsc.orgchemrxiv.org |
| Intermediate Solubility | Can be limited by poor solubility of intermediates like dimers rsc.orgrsc.org | Effective for poorly soluble substrates and intermediates rsc.orgrsc.org |
| Yields | Variable; can be low for certain complexes | Good to high yields reported (e.g., 31-83%) rsc.orgchemrxiv.org |
| Environmental Impact | Higher due to solvent waste and energy use rsc.org | Lower; considered a green chemistry approach rsc.orgresearchgate.net |
Ligand Exchange and Stereoselective Synthesis of this compound Complexes
Ligand exchange is a fundamental strategy for creating heteroleptic this compound complexes, where the iridium center is coordinated by more than one type of ligand. case.eduingentaconnect.com The process typically begins with the synthesis of a chloro-bridged dimer, such as [(pq)₂Ir(μ-Cl)]₂ (where pq is 2-phenylquinoline). This dimer serves as a versatile precursor. researchgate.netcase.edu The bridging chloride ligands can be cleaved and replaced by various ancillary ligands, leading to the formation of monomeric complexes with tailored properties. case.edumdpi.com This substitution is often facilitated by a silver salt, like silver triflate (AgOTf), which acts as a halide abstractor. rsc.org The choice of the incoming ancillary ligand is crucial as it significantly influences the photophysical and electrochemical characteristics of the final complex. researchgate.net
Stereoselective synthesis is critical for controlling the spatial arrangement of ligands around the iridium center, which is essential for applications in chiral sensing and circularly polarized luminescence. nih.govsonar.chnih.gov For bis-cyclometalated complexes of the type [Ir(C^N)₂(L^L)], where C^N is 2-phenylquinoline and L^L is a bidentate ancillary ligand, the use of enantiomerically pure chiral ligands can direct the stereochemistry at the metal center. nih.govnih.gov For instance, reacting a chloro-bridged dimer with a chiral ancillary ligand can lead to the stereoselective formation of a single diastereoisomer. nih.gov
Control over fac vs. mer Isomer Formation
For tris-cyclometalated homoleptic complexes, such as Ir(pq)₃, two geometric isomers are possible: facial (fac), where the three nitrogen atoms occupy one face of the octahedron, and meridional (mer), where they lie in a plane bisecting the octahedron. The choice of synthetic methodology can provide significant control over which isomer is formed.
Research has shown that mechanochemical synthesis routes can exhibit remarkable stereoselectivity. researchgate.netnih.gov Under applied mechanochemical conditions using ball milling, the facial isomer of tris-cyclometalated iridium(III) complexes is often obtained exclusively, with no meridional isomer detected in the crude reaction mixture. researchgate.netnih.gov This facial selectivity is a significant advantage over some solution-based methods where mixtures of isomers can be formed. mdpi.com The synthesis of meridional isomers, such as mer-[IrCl₃(DMSO)(phen)], can sometimes be achieved by carefully controlling the order of reagent addition in solution-based synthesis. mdpi.com Tripodal ligands designed with specific molecular scaffolds can also be used to trigger the formation of facial isomers. researchgate.net
Introduction of Diverse Ancillary Ligands (e.g., Mono-, Bi-, Tridentate)
The versatility of the this compound framework allows for the incorporation of a wide array of ancillary ligands, which fine-tune the resulting complex's properties. These ligands are typically introduced by reacting them with the chloro-bridged iridium dimer precursor. researchgate.net
Monodentate Ligands: While less common for creating stable, emissive complexes for OLEDs, monodentate ligands like acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), and chloride are important in precursor complexes and can influence reactivity. mdpi.comnih.govacs.org Studies have shown that coordinating solvents like DMSO and acetonitrile can cleave the μ-chloride bridges in dimers to form monomeric species such as [Ir(ppy)₂Cl(DMSO)]. acs.org
Bidentate Ligands: This is the most widely studied class of ancillary ligands for [Ir(pq)₂(L^L)] type complexes. A vast range of bidentate ligands, both anionic and neutral, have been employed. Common examples include:
Acetylacetonate (acac): A classic monoanionic bidentate ligand used to create highly efficient neutral complexes. researchgate.netnih.gov
Picolinic acid derivatives: Ligands like picolinic acid N-oxide (pic-N-O) have been used to generate highly efficient phosphorescent emitters. case.edu
Polypyridyls: Ligands such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (phen) and their derivatives (e.g., dipyrido[3,2-a:2′,3′-c]phenazine or dppz) are frequently used to create cationic complexes. acs.orgrsc.orgnih.gov
Imidazole- and Triazole-based ligands: These N-heterocyclic carbene (NHC) or azolate ligands can confer specific electronic properties and steric bulk. rsc.orgresearchgate.net
Tridentate Ligands: Tridentate ligands like 2,2′:6′,2″-terpyridine (tpy) offer enhanced stability to the complex. mdpi.com The resulting architecture, [Ir(C^N)(N^N^N)L]⁺, allows for the independent tuning of three different ligands to optimize the final properties. mdpi.com
Table 2: Examples of Ancillary Ligands in this compound Complexes
| Ligand Type | Ancillary Ligand Name | Abbreviation | Resulting Complex Example |
|---|---|---|---|
| Bidentate (Anionic) | Acetylacetonate | acac | (pq)₂Ir(acac) researchgate.net |
| Bidentate (Anionic) | Picolinic acid N-oxide | pic-N-O | (pq)₂Ir(pic-N-O) case.edu |
| Bidentate (Anionic) | 2-[4-(trimethylsilyl)phenyl]pyridine | TMSppy | (pq)₂Ir(TMSppy) ingentaconnect.com |
| Bidentate (Neutral) | 2,2'-Bipyridine | bpy | [Ir(pq)₂(bpy)]⁺ acs.org |
| Bidentate (Neutral) | Dipyrido[3,2-f:2',3'-h]quinoxaline | dpq | [Ir(pq)₂(dpq)]⁺ nih.gov |
| Tridentate (Neutral) | 2,2′:6′,2″-Terpyridine | tpy | [Ir(tpy)(ppy)Cl]⁺ (precursor type) mdpi.com |
Purification and Isolation Techniques for High-Purity this compound Complexes
Achieving high purity is paramount for this compound complexes, especially for their use in applications like organic light-emitting diodes (OLEDs), where impurities can severely degrade device performance and lifetime. Several standard and advanced techniques are employed for their purification and isolation.
The most common method for purifying these iridium complexes is column chromatography on a silica (B1680970) gel stationary phase. case.eduresearchgate.netrsc.org A gradient of solvents, such as dichloromethane and methanol, is often used to elute the desired complex, separating it from unreacted ligands and synthetic byproducts. case.edursc.org The brightly colored nature of many of these complexes allows for easy visual tracking of the product band on the column. rsc.org
Following chromatographic separation, filtration and washing are routine steps. The synthesized complexes, which often precipitate from the reaction mixture, are collected by filtration and washed with solvents like diethyl ether or ethanol (B145695) to remove soluble impurities. researchgate.net
For final purification to achieve the high levels of purity required for electronic device fabrication, techniques such as recrystallization or sublimation are used. Recrystallization from a suitable solvent system can yield highly crystalline material, effectively removing trace impurities. Sublimation is particularly effective for neutral complexes, like (pq)₂Ir(acac), and some cationic complexes designed with sufficient steric hindrance to be sublimable. rsc.org This process, carried out under high vacuum and elevated temperatures, separates the volatile complex from non-volatile impurities, yielding a product of very high purity.
The purity and structure of the final isolated complexes are confirmed through a combination of analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), mass spectrometry, and elemental analysis. case.eduacs.org
Advanced Spectroscopic and Structural Characterization Techniques
Single-Crystal X-ray Diffraction for Definitive Molecular and Supramolecular Structure Elucidation
Elucidation of Coordination Geometry and Isomeric Purity
For iridium(III) complexes featuring 2-phenylquinoline (B181262) ligands, X-ray crystallography confirms the widely observed distorted octahedral coordination geometry around the iridium atom. acs.orgrsc.org This geometry arises from the coordination of the iridium center with the carbon and nitrogen atoms of the cyclometalated 2-phenylquinoline ligands. acs.org The resulting structures can exist as different isomers, such as facial (fac) and meridional (mer), which can be definitively identified and distinguished through crystallographic analysis. acs.orggoogle.com The determination of isomeric purity is crucial as the different spatial arrangements of the ligands can significantly influence the photophysical and electronic properties of the complex. acs.org
Analysis of Intramolecular and Intermolecular Interactions (e.g., pi-pi stacking)
Beyond defining the primary coordination sphere, single-crystal X-ray diffraction allows for the detailed analysis of non-covalent interactions that govern the packing of molecules in the crystal lattice. Of particular importance in these aromatic-rich iridium complexes are π-π stacking interactions. These interactions, occurring between the phenyl and quinoline (B57606) rings of adjacent ligands, can be either intramolecular or intermolecular. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Conformation
While X-ray diffraction provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable information about the structure and dynamics of complexes in solution.
¹H, ¹³C, ¹⁹F, and Heteronuclear NMR for Ligand and Complex Resonance Assignment
Proton (¹H) and carbon-13 (¹³C) NMR are fundamental techniques used to characterize iridium(III) 2-phenylquinoline complexes. researchgate.netmdpi.comnih.gov The chemical shifts and coupling patterns in the ¹H NMR spectra provide a detailed fingerprint of the protons on the 2-phenylquinoline ligands, allowing for their precise assignment. rsc.orgacs.orghmdb.ca Similarly, ¹³C NMR spectroscopy provides information about the carbon framework of the complex. nih.govrsc.orgacs.orgresearchgate.net For complexes containing fluorinated ligands, ¹⁹F NMR is an essential tool for characterizing the fluorine-containing moieties. rsc.org The inherent C₃ symmetry of facial isomers leads to magnetically equivalent ligands and simpler NMR spectra, while the lower symmetry of meridional isomers results in more complex spectra, aiding in their differentiation in solution. acs.org
2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemical Analysis
To unambiguously assign the complex NMR spectra and to elucidate the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR techniques is employed. Correlation Spectroscopy (COSY) helps to identify protons that are coupled to each other within the same spin system. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, which is crucial for determining the stereochemistry and conformation of the complex. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings between protons and carbons, aiding in the complete assignment of the carbon skeleton. These advanced techniques are instrumental in confirming the structural integrity of the complexes in solution. mdpi.comacs.org
Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of the iridium complexes and to gain insights into their fragmentation patterns. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used. rsc.orgsemanticscholar.orgnih.gov The resulting mass spectrum provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which serves to confirm the elemental composition of the synthesized complex. researchgate.netresearchgate.netcase.edu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further validating the proposed molecular formula. acs.orgsemanticscholar.orgnih.gov Analysis of the fragmentation patterns observed in the mass spectrum can also offer structural information about the lability of different ligands and the stability of the complex.
Data Tables
Table 1: Representative Crystallographic Data for an Iridium(III) 2-phenylquinoline Complex
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.345 |
| b (Å) | 20.123 |
| c (Å) | 15.678 |
| β (°) | 98.76 |
| Volume (ų) | 3845.2 |
| Z | 4 |
Note: This data is representative and specific values will vary for different complexes.
Table 2: Representative ¹H NMR Chemical Shift Data for an Iridium(III) 2-phenylquinoline Complex
| Proton | Chemical Shift (ppm) |
|---|---|
| Quinoline H-3 | 7.85 (d) |
| Quinoline H-4 | 8.12 (d) |
| Quinoline H-5 | 7.55 (t) |
| Quinoline H-6 | 7.98 (d) |
| Quinoline H-7 | 7.65 (t) |
| Quinoline H-8 | 8.25 (d) |
| Phenyl H-2' | 7.10 (d) |
| Phenyl H-3' | 6.95 (t) |
| Phenyl H-4' | 7.05 (t) |
| Phenyl H-5' | 6.90 (t) |
| Phenyl H-6' | 7.20 (d) |
Note: This data is representative and specific chemical shifts and coupling patterns will vary depending on the specific complex and solvent used.
Table 3: Representative Mass Spectrometry Data for an Iridium(III) 2-phenylquinoline Complex
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M]+ | 803.2926 | 803.2943 |
| [M-L]+ | 598.1859 | 598.1862 |
Note: 'M' represents the parent complex and 'L' represents a 2-phenylquinoline ligand. This data is representative and the specific fragmentation will depend on the complex and the ionization method.
Electrochemistry: Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Potential Determination
The electrochemical behavior of iridium(III) complexes featuring 2-phenylquinoline (pq) ligands is fundamental to understanding their application in fields such as organic light-emitting diodes (OLEDs) and photoredox catalysis. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are instrumental in characterizing the redox properties of these compounds. rsc.orgacs.org These methods allow for the precise determination of oxidation and reduction potentials, which correspond to the removal or addition of electrons from the complex.
In a typical CV experiment involving an iridium(III) complex, the potential is swept, and the resulting current is measured. This reveals the potentials at which the complex undergoes oxidation and reduction. rsc.org For many cyclometalated iridium(III) complexes, a quasi-reversible or fully reversible one-electron oxidation wave is observed, corresponding to the Ir(III)/Ir(IV) couple. researchgate.netkocsa.or.kr Similarly, reduction processes, typically associated with the ligands, are also characterized. The stability of a complex to repeated redox cycles can be inferred from the consistency of the cyclic voltammogram over multiple scans, with stable complexes showing symmetric and unchanging peaks. kocsa.or.kr
A series of cyclometalated iridium(III) complexes with 2-phenylquinoline and its derivatives have been systematically studied to elucidate their redox properties. rsc.org The obtained oxidation and reduction potentials are crucial parameters that dictate the electronic structure and reactivity of these molecules. For instance, the electrochemical properties of complexes like bis(2-phenylquinoline)(acetylacetonato)iridium(III) (Ir(pq)₂(acac)) and tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), a closely related analogue, have been extensively documented. researchgate.netresearchgate.net These studies provide a foundation for tuning the properties of new complexes by modifying the ligand structure. rsc.orgnih.gov
The table below presents electrochemical data for several iridium(III) complexes containing 2-phenylquinoline or the analogous 2-phenylpyridine (B120327) ligand, illustrating the range of redox potentials achievable.
Table 1: Redox Potentials of Selected Iridium(III) Complexes
| Compound Name | Oxidation Potential (Eₒₓ vs. ref) | Reduction Potential (EᵣₑᏧ vs. ref) | Reference Electrode | Source(s) |
|---|---|---|---|---|
| fac-Ir(ppy)₃ | +0.77 V | -2.19 V | SCE | aip.org |
| fac-Ir(ppy)₃ | +0.36 V | -2.60 V | Fc⁺/Fc | acs.org |
| [Ir(ppy)₂(bpy)]⁺ | +0.87 V | -1.78 V | Fc⁺/Fc | acs.org |
| Ir(pq)₂(acac) | +0.54 V | -2.31 V | Ag/AgCl | researchgate.net |
| Ir(ppy)₂(acac) | +0.60 V | -2.43 V | Ag/AgCl | researchgate.net |
| Ir(m-ppy)₃ | +0.51 V (vs. Ag wire) | -2.41 V (vs. Ag wire) | Ag wire | kocsa.or.kr |
| Ir(p-toly)₃ | +0.50 V (vs. Ag wire) | -2.43 V (vs. Ag wire) | Ag wire | kocsa.or.kr |
Correlating Redox Potentials with Electronic Structure and Reactivity
The redox potentials of iridium(III) 2-phenylquinoline complexes, determined via voltammetry, are directly linked to their electronic structure, specifically the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netrsc.org The oxidation potential (Eₒₓ) is a measure of the energy required to remove an electron from the HOMO, while the reduction potential (EᵣₑᏧ) relates to the energy gained upon adding an electron to the LUMO. mdpi.com
A lower oxidation potential indicates a higher HOMO energy level, meaning the complex is more easily oxidized. rsc.orgrsc.org Conversely, a more positive reduction potential suggests a lower LUMO energy level, making the complex easier to reduce. The difference between the oxidation and reduction potentials (the electrochemical gap) provides an estimate of the HOMO-LUMO energy gap, which is correlated with the energy of the emitted light in phosphorescent applications. rsc.orgacs.org
This relationship is often exploited in the rational design of new complexes. aip.org For example, introducing electron-donating groups (like methyl groups) onto the 2-phenylquinoline ligands has been shown to raise the HOMO energy level, resulting in a lower oxidation potential. rsc.orgrsc.org Conversely, incorporating electron-withdrawing groups, such as fluorine atoms, can stabilize the HOMO, leading to a higher oxidation potential. nih.gov These modifications allow for the fine-tuning of the complex's electronic properties to meet the specific energy requirements for applications like photoredox catalysis. aip.orgacs.org In a photocatalytic cycle, the excited-state redox potentials, which can be estimated from the ground-state potentials and the excited-state energy, determine the feasibility of electron transfer with a substrate. aip.orgacs.org For instance, a photocatalyst with a highly negative excited-state oxidation potential (Eₒₓ) is a powerful reducing agent, while one with a very positive excited-state reduction potential (EᵣₑᏧ) is a strong oxidizing agent. aip.org
Analysis of Oxidation and Reduction Processes on Ligand and Metal Centers
Oxidation: The first oxidation process in these d⁶ iridium(III) complexes is generally assigned to the removal of an electron from an orbital with significant metal character, corresponding to the Ir(III) → Ir(IV) transition. acs.orgmdpi.com This orbital is typically the HOMO, which is a mixture of the iridium 5d orbitals and the π-orbitals of the cyclometalating ligand (e.g., 2-phenylquinoline). acs.org Therefore, the oxidation is often described as a mixed metal-to-ligand character process. researchgate.net The exact nature can be influenced by the ancillary ligands. For example, in heteroleptic complexes of the type [(ppy)₂Ir(RCOCHCOR′)], the electron-withdrawing nature of substituents on the ancillary β-diketonato ligand can significantly increase the potential required for the iridium-based oxidation. mdpi.com
Reduction: The reduction of iridium(III) 2-phenylquinoline complexes is typically ligand-centered. aip.orgresearchgate.net The first reduction involves the addition of an electron to the LUMO, which is predominantly composed of the π* orbitals of the ligand with the greatest electron affinity. acs.org In heteroleptic complexes, this is often the ancillary ligand (e.g., a bipyridine or picolinate), while in homoleptic complexes like tris(2-phenylquinoline)iridium(III), the electron is accepted into the π* system of one of the phenylquinoline ligands. acs.orgresearchgate.net Subsequent reduction steps may involve other ligands. This localization of the reduction on the ligands is a key feature of the electronic structure of these complexes. aip.org
Computational Chemistry and Theoretical Modeling of Iridium 3+ ;2 Phenylquinoline
Density Functional Theory (DFT) for Ground State Electronic Structure Characterization
DFT calculations are instrumental in providing a detailed understanding of the ground-state properties of fac-Ir(ppy)₃, laying the foundation for comprehending its excited-state behavior. usc.eduaip.org These theoretical approaches enable the precise determination of the molecule's geometry, the nature of its frontier molecular orbitals, and the distribution of electron density.
Geometry Optimization and Conformational Analysis
Geometry optimization of fac-Ir(ppy)₃ using DFT methods reveals a pseudo-octahedral coordination around the central iridium atom, with the three 2-phenylquinoline (B181262) ligands arranged in a facial (fac) isomeric form. usc.eduaip.org This fac isomer is computationally shown to be more stable than the meridional (mer) isomer by approximately 220 meV, making it the dominant species in most environments. usc.edu
In the optimized ground state (S₀) geometry, the complex exhibits nearly C₃ symmetry. psu.eduaip.org Theoretical calculations of bond lengths, such as the Ir-N and Ir-C distances, show excellent agreement with experimental data obtained from X-ray diffraction studies. For instance, DFT calculations using the B3LYP functional and the Lanl2DZ basis set yield Ir-N and Ir-C bond lengths of approximately 2.151 Å and 2.035 Å, respectively, which are very close to the experimental values of 2.132 Å and 2.024 Å. psu.edu
| Bond | Calculated (Å) psu.edu | Experimental (Å) psu.edu |
|---|---|---|
| Ir-N | 2.151 | 2.132 |
| Ir-C | 2.035 | 2.024 |
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Energy Gap Calculations
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of fac-Ir(ppy)₃. DFT calculations reveal that the HOMO is primarily localized on the iridium metal center and the phenyl rings of the ppy ligands. researchgate.netnih.gov This indicates a significant contribution from the iridium 5d orbitals mixed with the ligand π-orbitals. researchgate.netnih.gov Conversely, the LUMO is predominantly distributed over the π-antibonding orbitals of the pyridine (B92270) rings of the 2-phenylquinoline ligands. researchgate.netrsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter influencing the complex's absorption and emission characteristics. For the unsubstituted fac-Ir(ppy)₃, the calculated HOMO and LUMO energies are approximately -5.343 eV and -1.685 eV, respectively, resulting in an energy gap of 3.658 eV. nih.gov
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.343 |
| LUMO | -1.685 |
| HOMO-LUMO Gap | 3.658 |
Electron Density Distribution and Charge Analysis
Analysis of the electron density distribution provides further insight into the electronic structure and bonding within the complex. Electron density difference maps calculated for the ground state reveal the nature of the iridium-ligand bonds. acs.orgnih.gov Hirshfeld charge analysis, a method for partitioning electron density among atoms, shows a charge distribution pattern across the 2-phenylquinoline ligand. nih.gov This analysis reveals a charge density wave-like structure on the ppy ligand, which is related to the distribution of the HOMO and LUMO orbitals. nih.gov The HOMO is predominantly located around carbon atoms with more negative Hirshfeld charges, while the LUMO is concentrated near carbon atoms with less negative charges. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction
TD-DFT is a powerful computational method for investigating the excited-state properties of molecules, including their electronic absorption and emission spectra, and the nature of the electronic transitions involved. usc.edunih.gov
Calculation of Electronic Absorption and Emission Spectra
TD-DFT calculations can accurately predict the electronic absorption spectrum of fac-Ir(ppy)₃. The simulated spectrum typically shows two main absorption bands. nih.gov A high-energy band below 300 nm is attributed to spin-allowed π-π* transitions localized on the 2-phenylquinoline ligands (ligand-centered, LC). researchgate.net A broader, less intense band observed between 350 nm and 450 nm corresponds to a metal-to-ligand charge transfer (MLCT) transition, where an electron is excited from the iridium d-orbitals to the ligand π* orbitals. researchgate.netrsc.org Weaker, spin-forbidden triplet MLCT bands are also predicted at longer wavelengths, between 430 nm and 500 nm. researchgate.net For instance, a calculated vertical excitation energy for the first singlet transition is found at 353 nm, which is in good agreement with the experimental absorption at 375 nm. rsc.org
The phosphorescent emission of fac-Ir(ppy)₃ originates from the lowest triplet excited state (T₁). TD-DFT calculations can predict the emission wavelength, which for the unsubstituted complex is calculated to be around 532 nm, consistent with the experimental value of approximately 509 nm in dichloromethane (B109758). nih.gov
| Electronic Transition | Energy (nm/eV) | Oscillator Strength (f) | Character |
|---|---|---|---|
| S₀→S₁ | 353 (3.51) | 0.1326 | MLCT/LLCT |
| S₀→S₂ | 344 (3.60) | 0.0025 | LLCT |
| S₀→S₃ | 326 (3.81) | 0.0379 | MLCT/LLCT |
| S₀→S₄ | 318 (3.90) | 0.0842 | MLCT/LLCT |
| S₀→S₅ | 307 (4.04) | 0.0126 | MLCT/LLCT |
| S₀→S₆ | 300 (4.13) | 0.0656 | MLCT |
Characterization of Excited State Nature (e.g., MLCT, LC, MC contributions)
TD-DFT calculations are crucial for characterizing the nature of the excited states. The lowest energy excited states of fac-Ir(ppy)₃ are found to have a mixed character, primarily involving metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT). acs.orgnih.govrsc.org The lowest triplet excited state (T₁), from which phosphorescence occurs, is described as having a mixed ³MLCT and ³LC character. aip.org
Upon photoexcitation, the initial singlet excited state undergoes rapid intersystem crossing (ISC) to the triplet manifold. aip.org This ISC process is extremely efficient in fac-Ir(ppy)₃, occurring on a sub-picosecond timescale, due to the strong spin-orbit coupling (SOC) induced by the heavy iridium atom. aip.orgaip.org Computational studies have calculated the ISC rate constant to be on the order of 10¹² s⁻¹, which is significantly faster than the rate of radiative decay from the singlet state. aip.org
Furthermore, theoretical studies have identified the potential for non-radiative decay pathways involving metal-centered (MC) excited states. rsc.org These ³MC states can be populated from the emissive ³MLCT state and can lead to a decrease in the phosphorescence quantum yield. rsc.org Understanding the interplay between these different excited states (MLCT, LC, and MC) is essential for the rational design of more efficient phosphorescent emitters. rsc.org
Ab Initio and High-Level Post-Hartree-Fock Methods for Advanced Electronic Structure Calculations
To achieve a more rigorous understanding of the electronic structure of fac-[Ir(ppy)₃], researchers have employed high-level ab initio and post-Hartree-Fock methods. These computationally intensive techniques provide a more accurate description of electron correlation and relativistic effects, which are significant in this heavy-metal complex.
Combined density functional theory and multi-reference configuration interaction (MRCI) methods, including spin-orbit coupling, have been utilized to investigate the photophysics of fac-[Ir(ppy)₃]. nih.gov While a perturbational treatment of SOC is suitable for calculating the UV/Vis absorption spectrum, MRCI is preferable for determining phosphorescence rates. nih.gov Furthermore, multi-configuration quasi-degenerate second-order perturbation theory (XMC-QDPT2) has been shown to yield excitation energies in good agreement with experimental data. tsu.ru These advanced methods have been crucial in accurately describing the excited states and the intricate balance of factors governing radiative and non-radiative decay pathways. nih.govtsu.ru
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects
The behavior of fac-[Ir(ppy)₃] in the solution phase, which is relevant for many of its applications, can be investigated using molecular dynamics (MD) simulations. These simulations provide insights into how the solvent environment influences the structure, dynamics, and properties of the complex.
MD simulations have been used to study the aggregation of fac-[Ir(ppy)₃] molecules in host materials for organic light-emitting diodes (OLEDs). researchgate.net For instance, simulations have shown that fac-[Ir(ppy)₃] molecules tend to be more aggregated in a TCTA:2PTPS:THF host system compared to other similar iridium complexes. researchgate.net In blends with 4,4′-bis(N-carbazolyl)biphenyl (CBP), MD simulations revealed that fac-[Ir(ppy)₃] guest molecules can form connected pathways even at low concentrations (as low as 5 wt. %), which has significant implications for charge transport in OLED devices. aip.orgresearchgate.net These simulations, often combined with kinetic Monte Carlo models, help to understand how the morphology of the blend at the molecular level affects device performance. aip.orgresearchgate.net Furthermore, MD simulations have been employed to model the binding of fac-[Ir(ppy)₂]-based complexes to biological structures like G-quadruplex DNA, providing insights into potential therapeutic applications. nih.gov
Computational Mechanistic Studies for Photocatalytic Cycles and Reaction Pathways
The long-lived triplet excited state of fac-[Ir(ppy)₃] makes it an effective photocatalyst for a variety of chemical transformations, including CO₂ reduction and organic synthesis. researchgate.netnih.govacs.org Computational studies have been instrumental in elucidating the mechanisms of these photocatalytic cycles.
DFT calculations are frequently used to map out the potential energy surfaces of the reaction pathways, identifying key intermediates and transition states. nih.gov For instance, in the context of CO₂ reduction, computational methods can help to understand the electron transfer processes from the photoexcited iridium complex to a catalyst and subsequently to CO₂. nih.gov Theoretical studies have also explored the effect of ligand modifications on the redox potentials and excited-state properties of iridium complexes, providing a rational basis for designing more efficient photocatalysts. aip.orgresearchgate.net By examining the energetics of different steps in the catalytic cycle, such as reductive quenching or energy transfer, computational chemistry provides a powerful tool to predict and optimize the photocatalytic activity of fac-[Ir(ppy)₃] and its derivatives. aip.orgacs.org
Applications in Advanced Optoelectronic Devices
Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Emitters
The most prominent application of iridium(3+);2-phenylquinoline (B181262) complexes is in the field of Organic Light-Emitting Diodes (OLEDs). These compounds serve as the emissive core in phosphorescent OLEDs (PhOLEDs), which are capable of achieving near-perfect internal conversion of electrical energy into light, a significant leap from their fluorescent counterparts. case.edu
Device Architectures: A typical PhOLED is a multilayer heterojunction device. core.ac.uk The fundamental structure consists of a series of thin organic layers sandwiched between two electrodes: a transparent anode, commonly Indium Tin Oxide (ITO), and a metallic cathode (e.g., Aluminum). core.ac.uk The organic stack is meticulously engineered and typically includes:
Hole Injection Layer (HIL) and Hole Transport Layer (HTL) : These layers facilitate the injection of holes from the anode and their transport towards the emissive layer.
Emissive Layer (EML) : This is the heart of the OLED, where light is generated. In PhOLEDs, it consists of a host material doped with a small percentage of a phosphorescent guest emitter, such as an iridium(3+);2-phenylquinoline complex. uq.edu.au
Hole Blocking Layer (HBL) and Electron Transport Layer (ETL) : These layers confine holes within the EML and facilitate the transport of electrons from the cathode.
Electron Injection Layer (EIL) : This layer enhances the injection of electrons from the cathode. core.ac.uk
Fabrication Strategies: Two primary methods are used for fabricating OLEDs:
Vacuum Thermal Evaporation (VTE) : This technique is used for small-molecule OLEDs. The organic materials are heated in a high-vacuum chamber and deposited layer-by-layer onto the substrate. core.ac.uk This method allows for precise control over film thickness and the creation of complex multilayer structures.
Solution Processing : This method, suitable for both polymers and some small molecules, involves dissolving the organic materials in a solvent and then depositing them onto the substrate using techniques like spin-coating or inkjet printing. core.ac.ukresearchgate.net Solution processing offers the potential for lower-cost, large-area manufacturing.
Operation Principles: The operation of an OLED begins when a voltage is applied across the electrodes. Electrons are injected from the cathode and holes from the anode into the organic layers. core.ac.uk These charge carriers migrate through their respective transport layers towards the EML. Within the emissive layer, an electron and a hole can combine to form an excited state known as an exciton (B1674681). In phosphorescent emitters like this compound, these excitons, including both singlets (25% of the total) and triplets (75%), can radiatively decay to the ground state, emitting a photon in the process. case.edu This ability to harvest all excitons is the key to the high efficiency of PhOLEDs.
This compound complexes are pivotal as phosphorescent emitters because the heavy iridium atom facilitates strong spin-orbit coupling. This allows for efficient intersystem crossing from the singlet excited state to the triplet state and, crucially, makes the radiative decay from the triplet state (phosphorescence) a rapid and highly probable event. This process enables the harvesting of triplet excitons, which are wasted in traditional fluorescent OLEDs, allowing for internal quantum efficiencies to approach 100%. case.edu
By chemically modifying the 2-phenylquinoline ligand and/or the ancillary ligands, the emission color of the iridium complex can be precisely tuned across the visible spectrum.
Red Emitters : Introducing electron-donating or π-conjugation-extending groups to the 2-phenylquinoline ligand typically results in a red-shift of the emission. For instance, complexes based on thieno[3,2-c]quinoline ligands have been developed as highly efficient red emitters. rsc.org A device using (ptq)₂Ir(acac) achieved a high external quantum efficiency (EQE) of 22.9% with deep red coordinates. rsc.org Similarly, modifying the 6-site of the quinoline (B57606) ring with a trifluoromethyl group has produced saturated red phosphors with high brightness. researchgate.net
Green and Orange Emitters : Unsubstituted or minimally substituted 2-phenylquinoline complexes often emit in the orange-to-green region of the spectrum. For example, modifying diphenylquinoline (DPQ) based ligands can produce orange emitters, with one complex achieving an EQE of 21.61%. researchgate.net
Blue Emitters : Achieving stable and efficient deep-blue phosphorescence is particularly challenging due to the high energy of the blue photons, which can lead to material degradation. researchgate.net To achieve blue emission, strong electron-withdrawing groups, such as fluorine atoms, are often incorporated into the phenylquinoline ligands to widen the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netrsc.org While 2-phenylquinoline derivatives are more commonly associated with red and orange emission, related iridium complexes with fluorinated phenylpyridine ligands are state-of-the-art for blue PhOLEDs. rsc.orgfrontiersin.org
Below is a table summarizing the performance of various OLEDs incorporating derivatives of this compound as emitters.
| Emitter Complex Name | Emission Color | Max. EQE (%) | CIE Coordinates (x, y) | Reference |
| (ptq)₂Ir(acac) | Red | 22.9% | (0.61, 0.36) | rsc.org |
| Ir(CF₃-phq)₂(tmd) | Red | 14.96% | (0.67, 0.33) | researchgate.net |
| Complex 1 (Ir(III) complex with 2-(biphenyl-3-yl)-quinoline) | Red | 10.90% | (0.63, 0.32) | nih.gov |
| m-CF₃DPQIr-HT | Orange | 21.61% | N/A | researchgate.net |
| (DPQ)₂Ir(pic-N-O) | Orange-Red | 14.2% | (0.600, 0.397) | case.edu |
| Ir1 (dfdmappy)₂Ir(phim) | Blue | 28% | (0.16, 0.21) | rsc.org |
The high efficiency of PhOLEDs is rooted in their ability to harvest both singlet and triplet excitons. When electrons and holes recombine in the EML, they form excitons in a 1:3 ratio of singlets to triplets due to spin statistics. In conventional fluorescent OLEDs, only the singlet excitons can emit light rapidly, limiting the theoretical maximum internal quantum efficiency (IQE) to 25%. case.edu
Phosphorescent iridium complexes overcome this limitation. The process typically occurs as follows:
Host Excitation : Excitons are often formed on the host molecules within the EML.
Energy Transfer : The energy from these host excitons is then transferred to the guest iridium complex dopant molecules. This can occur via two primary mechanisms: Förster Resonance Energy Transfer (FRET) for singlet excitons and Dexter Energy Transfer for triplet excitons. uq.edu.au
Intersystem Crossing & Phosphorescence : Once the iridium complex is in an excited state, its strong spin-orbit coupling ensures that both singlet and triplet excitons are rapidly funneled to the lowest-energy triplet state, from which they can all radiatively decay via phosphorescence. case.edunih.gov
Exciton Management is crucial for maintaining high efficiency and prolonging device lifetime. At high brightness levels, high concentrations of triplet excitons can lead to detrimental bimolecular annihilation processes, such as triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA). researchgate.netsciexplor.com These processes reduce efficiency (a phenomenon known as "efficiency roll-off") and can generate high-energy states that degrade the emitter and host materials. Strategies to manage excitons include broadening the recombination zone within the EML by using graded dopant concentrations or employing advanced device architectures to reduce the local exciton density. sciexplor.com
Efficient charge transport and balanced recombination are critical for high-performance OLEDs. The energy levels (HOMO and LUMO) of the various organic layers must be carefully aligned to ensure smooth injection and transport of charges while confining them within the emissive layer. acs.org
In a typical host-guest EML system, the this compound dopant molecules often act as deep traps for both holes and electrons. case.eduuq.edu.auacs.org The HOMO and LUMO energy levels of the iridium complex typically lie within the HOMO-LUMO gap of the host material. case.edu This leads to a charge-trapping mechanism where:
Holes and electrons are transported through the host material matrix.
They become trapped on the iridium dopant molecules.
Recombination occurs directly on the guest iridium complex, forming an exciton that then phosphoresces. uq.edu.au
This direct recombination on the guest is a very efficient pathway for light generation. uq.edu.au The optimal dopant concentration is a balance between having enough guest molecules to efficiently trap charges and emit light, while keeping them far enough apart to prevent self-quenching and triplet-triplet annihilation. uq.edu.au A mismatch in the mobility of electrons and holes can lead to a shift in the recombination zone towards one of the transport layers, resulting in reduced efficiency and lifetime.
Significant research has focused on overcoming the key challenges of PhOLEDs, namely improving operational lifetime (especially for blue emitters), reducing efficiency roll-off at high brightness, and achieving high color purity.
| Strategy | Description | Desired Outcome | Reference |
| Molecular Design | Introducing specific functional groups (e.g., trifluoromethyl, fluorine, carbazole) to the 2-phenylquinoline or ancillary ligands. | Tune emission color, improve thermal stability, and adjust HOMO/LUMO levels for better charge balance. | researchgate.netresearchgate.net |
| Host Material Engineering | Developing host materials with high triplet energy to prevent back-energy transfer from the emitter and with balanced charge transport properties. | Enhance energy transfer to the dopant, improve charge balance, and reduce operating voltage. | acs.org |
| Device Architecture Optimization | Using structures like multiple quantum wells (MQW) or graded doping profiles in the EML. | Broaden the recombination zone, reduce exciton density, and minimize triplet-triplet annihilation. | sciexplor.comresearchgate.net |
| Exciton Management | Incorporating a "hot exciton manager" material into the EML. | Provides a pathway for high-energy excitons to cool down non-destructively, preventing degradation of the emitter. | researchgate.netsciexplor.com |
| Interlayer Engineering | Using advanced hole-blocking or electron-blocking layers. | Confine excitons effectively within the EML, preventing exciton quenching at the interfaces and improving efficiency. | researchgate.net |
For color purity, particularly for red emitters, the goal is to achieve saturated colors that meet display standards like the National Television System Committee (NTSC). This is achieved by designing ligands that produce narrow emission spectra. For example, complexes with CIE coordinates of (0.67, 0.33) have been developed, which are very close to pure red. researchgate.net
Light-Emitting Electrochemical Cells (LECs) Utilizing this compound
This compound complexes are also utilized in Light-Emitting Electrochemical Cells (LECs). LECs are a simpler alternative to OLEDs, typically having a single active layer comprising an ionic transition metal complex mixed with an ion-conducting polymer or containing mobile counter-ions. researchgate.netnih.gov
The key difference from an OLED is the operating mechanism. In an LEC, the application of a voltage causes the mobile ions within the active layer to drift towards the electrodes. This accumulation of ions at the interfaces creates a strong electric field that facilitates electron and hole injection. This process dynamically forms a p-i-n junction within the single active layer, allowing for efficient charge recombination on the luminescent iridium complexes. researchgate.netrsc.org
Cationic iridium(III) complexes are a major class of emitters for LECs. nih.gov While neutral complexes like those based on 2-phenylquinoline are the standard for OLEDs, they can be adapted for LECs by being incorporated into an ionic liquid matrix or by designing ionic derivatives. For instance, an anionic iridium complex, Na[Ir(2-phenylquinoline)₂(CN)₂], was synthesized and tested in single-layer LEC devices. researchgate.net Researchers have also developed stable red-emitting LECs using cationic iridium complexes, demonstrating long lifetimes even at high current densities. acs.org The simple, often single-layer, structure of LECs makes them promising for low-cost, large-area lighting applications. rsc.org
Principles of Homogeneous Photoredox Catalysis with Iridium(III) Complexes
Homogeneous photoredox catalysis using iridium(III) complexes, including those with 2-phenylquinoline ligands, operates on the principle of using light energy to generate highly reactive intermediates. beilstein-journals.orgtcichemicals.com The process is initiated when the iridium complex absorbs a photon of visible light, promoting it to an electronically excited state (*IrIII). tcichemicals.com This excited state is a potent single-electron transfer (SET) agent, capable of both donating and accepting an electron, thereby initiating two primary catalytic cycles: oxidative quenching and reductive quenching. beilstein-journals.orgtcichemicals.com
Oxidative Quenching Cycle: In this pathway, the excited photocatalyst (*IrIII) donates an electron to a suitable electron acceptor (A). This generates a more potent oxidant in the form of the Ir(IV) species and a reduced species (A•⁻). The Ir(IV) complex can then oxidize a substrate before being reduced back to its ground state, completing the catalytic cycle. Alternatively, the ground-state Ir(III) catalyst can be regenerated by accepting an electron from a sacrificial electron donor (D), which in turn forms a radical cation (D•+). beilstein-journals.org
Reductive Quenching Cycle: Conversely, the excited photocatalyst (*IrIII) can accept an electron from an electron donor (D), resulting in the formation of a highly reducing Ir(II) species and an oxidized donor (D•+). This potent Ir(II) intermediate can then reduce a substrate (S) to form a radical anion (S•⁻) while regenerating the ground-state Ir(III) catalyst. beilstein-journals.orgresearchgate.net
The versatility of these iridium complexes lies in the ability to tune their redox potentials by modifying the ligands. mdpi.com The cyclometalating 2-phenylquinoline (C^N) ligand and the ancillary diimine (N^N) ligand in the common [Ir(C^N)2(N^N)]+ architecture play crucial roles in determining the complex's photophysical properties and its reactivity in these catalytic cycles. mdpi.commdpi.com This tunability allows for the precise design of photocatalysts tailored for specific chemical transformations.
Organic Transformations Mediated by this compound Photocatalysts
The ability of this compound photocatalysts to generate reactive radical intermediates under mild conditions has been harnessed for a variety of complex organic transformations.
This compound complexes have proven to be powerful catalysts for constructing carbon-carbon bonds, a fundamental process in organic synthesis. They enable the functionalization of simple alkanes and the coupling of various organic fragments. rsc.orgresearchgate.net For instance, these photocatalysts can mediate Minisci-type reactions, allowing the direct alkylation of heteroarenes with alkanes. rsc.org Another significant application is the hydro-alkylation of Michael acceptors. rsc.org In these reactions, the excited iridium complex often initiates a hydrogen atom transfer (HAT) process, generating an alkyl radical from an alkane, which then adds to an electron-deficient olefin to form a new C-C bond. rsc.orgbeilstein-journals.org
Dual catalytic systems, combining an iridium photocatalyst with a nickel catalyst, have emerged as a powerful strategy for C(sp³)–H bond functionalization, enabling cross-coupling reactions under mild conditions. sioc-journal.cn Reductive couplings, such as the hydrogen-mediated coupling of alkynes with activated ketones to form β,γ-unsaturated α-hydroxyesters, have also been successfully demonstrated using iridium catalysts. organic-chemistry.org
Table 1: Examples of C-C Bond Formation Reactions
| Reaction Type | Substrate 1 | Substrate 2 | Photocatalyst System | Product Type | Ref. |
|---|---|---|---|---|---|
| Minisci-type Alkylation | Cyclic Alkanes | 2-phenylquinoline | Ir photocatalyst, TFA | 4-alkyl-2-phenylquinoline | rsc.org |
| Hydro-alkylation | Alkanes | Michael Acceptors | Ir photocatalysis, Cl source | α-alkylated esters | rsc.org |
This table is representative of reaction types and does not imply the use of the specific "this compound" complex in all examples, but rather the capability of related iridium photocatalysts.
The formation of bonds between carbon and heteroatoms like nitrogen, oxygen, and sulfur is another area where these iridium photocatalysts excel. rsc.org A notable application is the selective oxidation of sulfides to sulfoxides. mdpi.comsemanticscholar.org In a typical setup, the iridium(III) complex, upon irradiation with visible light in an oxygen atmosphere, catalyzes the aerobic oxidation, offering a green and efficient method for this transformation. semanticscholar.orgacs.org Recent research has shown that cyclometalated macrocycle Ir(III) complexes based on 2-phenylquinoline exhibit high stability and can be recycled multiple times without significant loss of activity. nih.govsemanticscholar.org
Furthermore, the inherent reactivity of the coordinated ligands can be exploited. Investigations have demonstrated a protocol for the amination of the coordinated 2-phenylquinoline ligand itself at the C8 position through an in-situ interligand C−N cross-coupling reaction under visible light. acs.org This process, which proceeds via a metal aminyl radical, not only demonstrates C-N bond formation but also provides a novel pathway for synthesizing new multidentate iridium complexes. semanticscholar.orgacs.org
Table 2: Examples of C-Heteroatom Bond Formation Reactions
| Reaction Type | Substrate | Reagent | Photocatalyst System | Product | Ref. |
|---|---|---|---|---|---|
| Sulfide Oxidation | Thioanisole | O₂ (aerobic) | Macrocyclic Ir(III)-pq complex | Methyl phenyl sulfoxide (B87167) | semanticscholar.orgacs.org |
This table showcases reactions mediated by this compound complexes or their direct derivatives.
A significant challenge in organic chemistry is the selective functionalization of traditionally unreactive C-H bonds, particularly the C(sp³)–H bonds found in alkanes. researchgate.net Visible-light photoredox catalysis with iridium complexes provides a powerful solution to this problem by enabling direct C-H activation under mild conditions. researchgate.netsnnu.edu.cn The strategy often relies on a photocatalytic hydrogen atom transfer (HAT) process to generate alkyl radicals from abundant hydrocarbon feedstocks. beilstein-journals.orgsnnu.edu.cn
The combination of iridium photocatalysis with other transition metal catalysts, such as nickel, has proven particularly effective. sioc-journal.cn In these dual catalytic systems, the iridium photocatalyst generates the alkyl radical, which is then intercepted by the nickel catalyst to undergo cross-coupling with various partners. This approach avoids the need for pre-functionalized starting materials, aligning with the principles of atom and step economy. sioc-journal.cn Enantioselective functionalization of C(sp³)–H bonds has also been achieved by combining photocatalysis with asymmetric catalysis, opening new avenues for synthesizing chiral molecules. snnu.edu.cn
Sustainable Energy Applications: Water Splitting and Hydrogen Evolution Reactions (HER)
Beyond organic synthesis, this compound complexes are pivotal in the quest for sustainable energy, particularly in photocatalytic water splitting to produce hydrogen (H₂) fuel. mdpi.comresearchgate.net This process mimics natural photosynthesis by using light energy to split water into hydrogen and oxygen. These iridium complexes typically function as photosensitizers (PS), absorbing visible light and initiating the necessary electron transfer events. mdpi.comuq.edu.au
Photocatalytic water splitting consists of two half-reactions: the reduction of protons to generate H₂ and the oxidation of water to produce O₂. This compound complexes and their analogues have been successfully employed in both processes. uq.edu.auresearchgate.net
Proton Reduction (Hydrogen Evolution): In the hydrogen evolution reaction (HER), the iridium photosensitizer is photoexcited and then reductively quenched by a sacrificial electron donor (e.g., triethylamine). uq.edu.au The resulting reduced Ir(II) species transfers an electron to a co-catalyst (often platinum or cobalt-based), which then reduces protons from the aqueous solution to generate hydrogen gas. uq.edu.aunih.gov The stability of the iridium complex is crucial, and cyclometalating ligands like 2-phenylquinoline provide robust Ir-C bonds that enhance the catalyst's longevity during the demanding photocatalytic process. mdpi.comuq.edu.au
Water Oxidation (Oxygen Evolution): For the water oxidation half-reaction, the photoexcited iridium complex is oxidatively quenched by a sacrificial electron acceptor. The resulting high-valent Ir(IV) species can then interact with a water oxidation catalyst (WOC), which may even be another iridium complex, to facilitate the four-electron oxidation of water to molecular oxygen. uq.edu.auresearchgate.net Studies have shown that iridium complexes with electron-rich aryl quinoline ligands tend to have higher catalytic activities for water oxidation. uq.edu.au The development of water-soluble complexes has been a key focus to improve efficiency in aqueous systems. acs.orguq.edu.au
Table 3: Performance of Iridium(III) Complexes in Photocatalytic Hydrogen Evolution
| Photosensitizer | Co-catalyst / System | Sacrificial Donor | TON (Turnover Number) | Ref. |
|---|---|---|---|---|
| [Ir(ppy)₂(bpy)]⁺ analogue | Pt–TiO₂ | Ascorbic Acid (AA) | 3670 (after 120h) | mdpi.com |
| [Ir(C^N)₂(dmebpy)]⁺ (aryl quinoline) | NEt₃ / Cobaloxime | Triethylamine (NEt₃) | >800 (reported for similar systems) | mdpi.comuq.edu.au |
This table includes data for benchmark complexes like [Ir(ppy)₂(bpy)]⁺ (where ppy is often 2-phenylpyridine (B120327), a close analogue to 2-phenylquinoline) and related systems to illustrate the general performance in this application area.
Design of Robust Photocatalytic Systems for Water Splitting
The photocatalytic production of hydrogen (H₂) from water is a cornerstone of solar fuel research. Systems designed for this purpose typically consist of a photosensitizer (PS), a water reduction catalyst (often a co-catalyst), and a sacrificial electron donor (SED). Iridium(III) complexes containing 2-phenylquinoline-type ligands are frequently employed as highly efficient and stable photosensitizers. researchgate.net
The design of robust systems hinges on several key factors. The stability of the photosensitizer is paramount, as many photocatalytic systems suffer from ligand dissociation or degradation. uq.edu.aufrontiersin.org Cyclometalated iridium(III) complexes, particularly those with strong Ir-C covalent bonds, offer enhanced stability compared to other coordination complexes. uq.edu.au
Research has shown that the choice of anchoring group significantly impacts performance. In one study, iridium(III) complexes with tetraethyl [2,2′-bipyridine]-4,4′-diylbis(phosphonate) anchoring groups were found to outperform those with traditional carboxylate anchors, achieving a hydrogen turnover number (TON) of up to 3670 over 120 hours of irradiation. mdpi.com Another study demonstrated a TON of up to 5809 over 280 hours using a similar phosphonate-anchored complex, highlighting the durability of these systems in purely aqueous solutions. mdpi.com The modification of the cyclometalating ligands themselves can also tune the complex's energy levels to optimize the driving force for electron transfer, a crucial factor for efficient reduction of the photosensitizer's excited state by the electron donor. uq.edu.au
| Photosensitizer System | Anchoring Group | Co-Catalyst | SED | TON (H₂) | Irradiation Time (h) | Source |
| Ir(III) complex with isoquinolinyl-furan-carbazole ligand | Phosphonate | Pt-TiO₂ | Ascorbic Acid | 3670 | 120 | mdpi.com |
| Ir(III) complex with isoquinolinyl-furan-carbazole ligand | Carboxylate | Pt-TiO₂ | Ascorbic Acid | 2553 | 120 | mdpi.com |
| Aldehyde-functionalized Ir(III) complex | Phosphonate | Pt-TiO₂ | Ascorbic Acid | 5809 | 280 | mdpi.com |
| Aldehyde-functionalized Ir(III) complex | Carboxylate | Pt-TiO₂ | Ascorbic Acid | 3144 | 280 | mdpi.com |
Carbon Dioxide Reduction and Valorization
The photocatalytic reduction of carbon dioxide (CO₂) into valuable chemical feedstocks, or "valorization," is a promising strategy for mitigating greenhouse gas emissions and producing alternative fuels. Iridium(III) complexes with 1-phenylisoquinoline (B189431) (piq) ligands have proven to be particularly effective as photosensitizers in these systems. nih.gov These complexes exhibit strong absorption in the visible light region and possess long-lived excited states (e.g., τ = 2.8 µs for [Ir(piq)₂(dmb)]⁺), making them ideal for capturing light energy and initiating the redox cycle. nih.gov
A key advantage of these iridium photosensitizers is their superior stability compared to the widely used [Ru(bpy)₃]²⁺ complexes. Under catalytic conditions, ruthenium complexes can decompose into species that themselves catalyze CO₂ reduction, which perturbs the product distribution and complicates mechanistic analysis. frontiersin.orgnih.gov In contrast, iridium-phenylisoquinoline complexes are more robust, ensuring that the observed catalytic activity is attributable to the intended catalyst. nih.gov
These photocatalytic systems typically pair the iridium photosensitizer with a separate molecular catalyst, such as fac-Re(dmb)(CO)₃Br, and a sacrificial reductant like 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH) or 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH). nih.gov The system selectively reduces CO₂ to carbon monoxide (CO) or formic acid (HCOOH). For instance, a mixed system using [Ir(piq)₂(dmb)]⁺ as the photosensitizer and a rhenium catalyst achieved a quantum yield for CO production (ΦCO) of 0.16. nih.gov
More advanced, multifunctional iridium complexes have been developed that act as both photosensitizer and catalyst in a single molecule. A highly efficient tetradentate PNNP-type iridium photocatalyst was shown to reduce CO₂ to formic acid with 87% selectivity, achieving a remarkable turnover number of 2560 and a quantum yield of 49%. researchgate.net This demonstrates the potential for designing integrated systems that enhance efficiency and selectivity in CO₂ valorization. researchgate.net
| Photocatalytic System | Product(s) | Selectivity | TON | Quantum Yield (Φ) | Source |
| [Ir(piq)₂(dmb)]⁺ (PS) + Re(I) catalyst | CO | High for CO | - | 0.16 (ΦCO) | nih.gov |
| Multifunctional Mes-IrPCY2 | HCOOH, CO | 87% (HCOOH) | 2560 | 0.49 | researchgate.net |
| [Ir(pyr)] (PS) + Ru catalyst | Formate | Main Product | - | - | frontiersin.orgnih.gov |
Polymerization Reactions Initiated by Photoredox Catalysis
Photoredox catalysis driven by visible light offers a mild and efficient alternative for initiating polymerization reactions. Iridium(III) complexes are particularly well-suited for this application due to their favorable redox properties and long excited-state lifetimes. beilstein-journals.org A novel iridium complex featuring phenylquinoline-type ligands has been successfully employed as a photoinitiator catalyst for both radical and cationic polymerizations under soft irradiation from blue or green LEDs (457 to 532 nm). rsc.orgresearchgate.net
In cationic polymerization, the iridium complex, upon photoexcitation, can interact with an iodonium (B1229267) salt to initiate the ring-opening polymerization (ROP) of monomers like epoxides. rsc.org The efficiency of this process can be further enhanced by the addition of N-vinylcarbazole (NVK). rsc.orgresearchgate.net
For radical polymerization, the same iridium complex can be paired with an initiator such as phenacyl bromide. This system operates through an oxidative cycle where the catalyst is regenerated. rsc.org This approach has been used for the controlled polymerization of methyl methacrylate, achieving polymers with low polydispersity indexes (PDI) between 1.2 and 1.6, which indicates a well-controlled process. rsc.org The ability to use low-energy visible light and achieve controlled polymerization highlights the advantages of these iridium-based photoinitiating systems. beilstein-journals.orgrsc.org
| Polymerization Type | Monomer | Initiating System | Key Findings | PDI | Source |
| Cationic | Epoxy monomer | New Ir complex + Iodonium salt | Efficient Ring-Opening Polymerization (ROP) promoted | - | rsc.org |
| Radical | Methyl Methacrylate | New Ir complex + Phenacyl bromide | Controlled polymerization under 462 nm light | 1.2 - 1.6 | rsc.org |
Detailed Mechanistic Insights into Photocatalytic Cycles and Intermediates
Understanding the detailed mechanism of a photocatalytic cycle is crucial for optimizing catalyst performance. For iridium(III)-phenylquinoline complexes, the cycle generally begins with the absorption of a photon, promoting the complex to a metal-to-ligand charge transfer (MLCT) excited state. mdpi.com This excited state, denoted as [Ir(III)]*, is both a stronger oxidant and a stronger reductant than the ground state.
The subsequent step depends on the nature of the reactants.
Reductive Quenching Cycle: The excited complex [Ir(III)]* is reduced by a sacrificial electron donor (SED), generating a one-electron reduced species, [Ir(II)]. This pathway is common in water splitting and CO₂ reduction. researchgate.netnih.gov This potent [Ir(II)] intermediate then transfers its electron to the catalyst or substrate, regenerating the ground state [Ir(III)] photocatalyst to complete the cycle.
Oxidative Quenching Cycle: The excited complex [Ir(III)]* is oxidized by an electron acceptor, generating a highly oxidizing [Ir(IV)] species and a reduced acceptor. The [Ir(IV)] intermediate then oxidizes a substrate, returning the photocatalyst to its [Ir(III)] ground state. This cycle is operative in certain polymerization and organic synthesis reactions. rsc.org
Spectroscopic and computational studies have been vital in elucidating these pathways and identifying key intermediates. For the photocatalytic reduction of CO₂ using [Ir(piq)₂(dmb)]⁺, photochemical experiments confirmed that the reaction proceeds via the one-electron-reduced species of the iridium complex, which is stable at room temperature and possesses sufficient reductive power to activate the CO₂ reduction catalyst. nih.gov
In another detailed study on a multifunctional iridium catalyst for CO₂ reduction to formic acid, density functional theory (DFT) calculations revealed the mechanism's intricacies. rsc.org The calculations suggested that a double-reduced iridium(I) species is the true active catalyst, possessing a greater hydride donor ability than the single-reduced species. The study further distinguished between two competing pathways for product formation: an outer-sphere nucleophilic attack by the hydride on CO₂ to yield formate, and an inner-sphere attack by the iridium atom on CO₂ that leads to CO production. rsc.org Such detailed mechanistic work, combining experimental evidence (like EPR and UV-vis spectroscopy) with theoretical calculations, is essential for the rational design of next-generation photocatalysts with enhanced selectivity and efficiency. researchgate.netrsc.org
Design Principles for Luminescent Chemosensors Based on this compound
The design of luminescent chemosensors centered on the this compound core involves the strategic integration of a recognition unit (receptor) for a specific analyte with the signaling iridium complex (fluorophore). The interaction between the analyte and the receptor modulates the photophysical properties of the iridium complex, resulting in a detectable change in luminescence, such as intensity, lifetime, or emission wavelength.
Selective Detection of Metal Ions and Anions
Iridium(III) complexes featuring 2-phenylquinoline ligands have been successfully engineered for the selective detection of various metal ions. The design strategy often involves incorporating a chelating moiety into the ancillary ligand of the complex, which can selectively bind to the target metal ion. This binding event alters the electronic environment of the iridium center, thereby affecting its luminescent properties.
For instance, iridium(III) complexes have been designed as "turn-on" phosphorescent chemosensors for Cu2+ ions. In one study, an iridium complex incorporating an L-alanine ancillary ligand exhibited significant phosphorescence quenching upon the addition of Cu2+. This response was highly selective, with minimal interference from other common metal ions. The detection limits for Cu2+ were in the micromolar range, demonstrating the high sensitivity of these probes. lnpu.edu.cn
While the detection of cations by iridium(III) complexes is well-documented, the development of sensors for anions has also gained significant attention. The design of anion sensors often relies on the incorporation of hydrogen-bond donors or Lewis acidic sites into the ligand framework. These sites can interact with anions, leading to a change in the luminescent output of the complex. Although specific examples focusing solely on this compound for a wide range of anions are still emerging, the general principles established for other iridium complexes are applicable. For example, complexes designed with urea or thiourea moieties can act as effective anion receptors through hydrogen bonding. semanticscholar.orgmdpi.com
| Complex | Target Analyte | Sensing Principle | Detection Limit | Key Findings |
|---|---|---|---|---|
| (ppy)2Ir(L-alanine) | Cu2+ | Phosphorescence Quenching | 1.9 µM | High selectivity and rapid response time for Cu2+ detection in acetonitrile (B52724) solution. lnpu.edu.cn |
| [Ir(ppy)2(dcbpy)]-based Coordination Polymer | Fe3+ | Luminescence Quenching | 32 µM | A coordination polymer incorporating an iridium(III) complex demonstrated selective sensing of Fe3+ in aqueous media. rsc.org |
Sensing of Small Organic Molecules and Environmental Pollutants
The versatility of this compound complexes extends to the detection of small organic molecules and environmental pollutants. A notable application is the detection of nitroaromatic compounds, which are common environmental pollutants. The electron-deficient nature of nitroaromatics allows them to quench the luminescence of iridium complexes through an electron transfer mechanism. For example, an iridium(III) complex with triphenylamine-substituted 2-phenylpyridine ligands has been shown to be an effective luminescent probe for the detection of various nitroaromatics, with a particularly high sensitivity for 3-nitrobenzoic acid. lnpu.edu.cn
Furthermore, these complexes can be designed to detect biologically important small molecules. For instance, a long-lived luminescent iridium(III) complex has been developed for monitoring nitric oxide (NO), a crucial signaling molecule in many physiological processes. The probe exhibited a significant "switch-on" luminescence response in the presence of an NO donor, with a low detection limit, and was successfully used to detect NO in living cells. nih.gov
| Complex | Target Analyte | Sensing Principle | Detection Limit | Key Findings |
|---|---|---|---|---|
| Ir(ppyTPA)3 | 3-Nitrobenzoic Acid | Luminescence Quenching | 2.89 mM | Demonstrated effective detection of various nitroaromatics through a charge transfer mechanism. lnpu.edu.cn |
| Iridium(III) complex probe 1 | Nitric Oxide (NO) | "Switch-on" Luminescence | 0.18 µM | Successfully applied for tracing NO in HeLa cells, showcasing its potential for biological applications. nih.gov |
Mechanisms of Sensing: Photoinduced Electron Transfer (PET), Energy Transfer, and Analyte Binding
The sensing mechanisms underlying the response of this compound-based chemosensors are primarily based on three key processes:
Photoinduced Electron Transfer (PET): In a typical PET sensor, the iridium complex (fluorophore) is linked to a receptor unit via a spacer. In the absence of the analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor to the excited fluorophore (or vice versa), quenching the luminescence. Upon binding of the analyte to the receptor, the redox potential of the receptor is altered, inhibiting the PET process and "turning on" the luminescence. nih.gov This mechanism is often employed in the design of sensors for metal ions and nitroaromatic compounds. lnpu.edu.cn
Energy Transfer: This mechanism, often Förster Resonance Energy Transfer (FRET), involves the transfer of energy from an excited donor fluorophore (the iridium complex) to a nearby acceptor molecule. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor. Analyte binding can induce a conformational change that alters this distance, leading to a change in the FRET efficiency and a corresponding change in the luminescence of the iridium complex.
Analyte Binding: In some cases, the direct binding of the analyte to the iridium complex can cause a significant change in its photophysical properties. This can occur through several mechanisms, including:
Coordination to the Iridium Center: The direct coordination of an analyte to the iridium ion can alter the ligand field strength and the energy of the metal-to-ligand charge transfer (MLCT) excited state, leading to a shift in the emission wavelength or a change in the luminescence intensity.
Interaction with the Ligands: The analyte can interact with the 2-phenylquinoline or ancillary ligands through non-covalent interactions such as hydrogen bonding or π-π stacking. These interactions can restrict intramolecular rotations or vibrations, reducing non-radiative decay pathways and enhancing luminescence. This principle is often utilized in probes for viscosity. rsc.org
Analyte-Induced Aggregation: Some iridium complexes are designed to be non-emissive in solution but become highly luminescent upon aggregation, a phenomenon known as aggregation-induced emission (AIE). An analyte can induce the aggregation of these complexes, leading to a "turn-on" phosphorescent response.
Luminescent Probes for Biological Systems (Non-Clinical/In Vitro Focus)
The favorable photophysical properties of this compound complexes, such as their long phosphorescence lifetimes, large Stokes shifts, and high photostability, make them excellent candidates for luminescent probes in biological systems. Their long lifetimes, in particular, allow for time-gated imaging techniques that can effectively eliminate background autofluorescence from biological samples, leading to significantly improved signal-to-noise ratios.
Strategies for Cellular Uptake and Subcellular Localization
For an iridium(III) complex to function as an effective intracellular probe, it must be able to cross the cell membrane and, in many cases, accumulate in a specific subcellular organelle. Several strategies have been developed to control the cellular uptake and subcellular localization of these probes:
Targeting Moieties: To achieve specific subcellular localization, the iridium complex can be conjugated to a targeting moiety that has a high affinity for a particular organelle.
Mitochondria-targeting: Mitochondria are often targeted due to their role in cellular metabolism and apoptosis. Lipophilic cations, such as the triphenylphosphonium (TPP) group, are commonly used to direct iridium complexes to the mitochondria, driven by the large negative mitochondrial membrane potential. Several this compound complexes have been successfully targeted to mitochondria for imaging and tracking purposes. nih.govnih.gov
Lysosome-targeting: Lysosomes can be targeted by incorporating basic amine groups, such as a morpholine moiety, into the ligand structure. These groups become protonated in the acidic environment of the lysosome, leading to the accumulation of the probe. nih.govnih.gov
Nucleus-targeting: The nucleus can be targeted by attaching molecules that can bind to DNA or by using nuclear localization signals (NLS), which are short peptide sequences that are recognized by the nuclear import machinery. mdpi.com
Encapsulation: Encapsulating iridium(III) complexes within delivery vehicles like liposomes can enhance their cellular uptake and alter their biodistribution. Liposomal formulations can improve the solubility of the complexes in aqueous media and facilitate their entry into cells through endocytosis. nih.gov
Probing Cellular Microenvironments (e.g., pH, Polarity, Viscosity)
The luminescence of this compound complexes can be sensitive to the local microenvironment within the cell, making them valuable tools for probing parameters such as pH, polarity, and viscosity.
pH Sensing: Changes in intracellular pH are associated with various physiological and pathological processes. Ratiometric pH probes, which exhibit two distinct emission bands that respond differently to pH changes, are particularly useful as they allow for quantitative measurements that are independent of probe concentration. Iridium(III) complexes can be designed as pH sensors by incorporating pH-sensitive groups into their ligands. For example, a pyridine (B92270) or imidazole group can be protonated or deprotonated depending on the pH, which in turn affects the electronic properties and luminescence of the complex. nih.govnih.gov
Polarity Sensing: The polarity of the cellular microenvironment can provide insights into the composition and organization of cellular membranes and organelles. Solvatochromic iridium(III) complexes, whose emission color changes with the polarity of the surrounding medium, can be used to map polarity gradients within cells. The design of these probes often involves creating a complex with a significant change in dipole moment upon excitation.
Viscosity Sensing: Intracellular viscosity is a critical parameter that influences diffusion-controlled processes and is linked to various diseases. Iridium(III) complexes designed as "molecular rotors" are effective viscosity probes. These complexes typically contain a rotatable component within their structure. In low-viscosity environments, intramolecular rotation provides a non-radiative decay pathway, leading to weak luminescence. In more viscous environments, this rotation is restricted, which blocks the non-radiative pathway and leads to a significant enhancement in luminescence intensity and lifetime. rsc.orgnih.govresearchgate.net This principle has been successfully applied to measure the microviscosity within lysosomes. nih.gov
| Complex Type | Microenvironment Parameter | Sensing Mechanism | Key Application |
|---|---|---|---|
| Iridium(III) complex with pH-sensitive ligand | pH | Protonation/deprotonation of the ligand alters the electronic properties and luminescence of the complex. nih.gov | Ratiometric imaging of pH changes in cellular organelles. rsc.orgaatbio.com |
| Solvatochromic Iridium(III) complex | Polarity | The emission wavelength shifts depending on the polarity of the local environment due to changes in the dipole moment upon excitation. | Mapping polarity gradients across cellular membranes and within organelles. |
| Iridium(III) complex as a molecular rotor | Viscosity | Restriction of intramolecular rotation in viscous media reduces non-radiative decay, leading to enhanced phosphorescence. rsc.org | Quantifying microviscosity in specific organelles like lysosomes. nih.gov |
Conclusion
Complexes based on Iridium(3+) and 2-phenylquinoline (B181262) represent a cornerstone of modern coordination chemistry and materials science. Their robust structures, coupled with outstanding and highly tunable photophysical properties, have established them as premier materials for high-efficiency red emitters in OLEDs. The versatility of the 2-phenylquinoline ligand framework has also driven their expansion into diverse fields, including advanced sensors, bioimaging, and photoredox catalysis. While challenges related to cost and performance optimization persist, ongoing research into novel molecular designs and applications continues to unlock new potential. The future of Iridium(3+);2-phenylquinoline complexes promises further innovation in optoelectronics, medicine, and sustainable chemical synthesis, solidifying their importance in addressing contemporary scientific and technological challenges.
Structure Property Relationships and Ligand Design Strategies
Impact of Substituent Effects on 2-Phenylquinoline (B181262) Ligands on Photophysical and Electronic Properties
The electronic landscape of an Iridium(3+);2-phenylquinoline complex can be systematically engineered by introducing various substituent groups onto the 2-phenylquinoline (pq) ligand framework. These modifications directly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictate the photophysical and electronic properties of the resulting complex.
Electronic Modulation by Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the 2-phenylquinoline ligand is a powerful strategy for tuning the emission color and efficiency of iridium(III) complexes. nih.gov
Electron-Donating Groups (EDGs): Groups such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density on the ligand. This primarily destabilizes the HOMO, which has significant metal-to-ligand charge transfer (MLCT) character with contributions from the iridium d-orbitals and the phenyl ring of the ligand. nih.govresearchgate.net Raising the HOMO energy level leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the emission wavelength. For instance, incorporating methyl groups into the 2-phenylquinoline ligand can lead to lower oxidative potentials and higher HOMO energy levels. nih.gov
Electron-Withdrawing Groups (EWGs): Conversely, groups like fluorine (-F) or trifluoromethyl (-CF₃) decrease the electron density of the ligand. These groups tend to stabilize the LUMO, which is predominantly located on the quinoline (B57606) part of the ligand. nih.gov This stabilization lowers the LUMO energy, also reducing the HOMO-LUMO gap and causing a red-shift in emission. nih.gov However, the effect of EWGs can also be to stabilize the HOMO through the Ir-C bond, leading to a larger energy gap and a hypsochromic (blue) shift if the HOMO stabilization is more pronounced. researchgate.net EWGs can also enhance quantum yields by suppressing non-radiative decay pathways. nih.gov
The precise positioning of these substituents is crucial, as their influence varies depending on their location on the phenyl or quinoline rings.
| Complex/Substituent | Effect on HOMO/LUMO | Emission Wavelength (λₘₐₓ) | Photoluminescence Quantum Yield (PLQY) | Key Finding |
| Ir(ppy)₃ | Reference Complex | ~514 nm | High | Standard green emitter. |
| Ir(tpy)₃ (-CH₃ on phenyl) | Destabilizes HOMO | Red-shifted vs. Ir(ppy)₃ | Varies | EDG on phenyl ring raises HOMO, red-shifting emission. nih.gov |
| Ir(46dfppy)₃ (-F on phenyl) | Stabilizes HOMO/LUMO | Blue-shifted vs. Ir(ppy)₃ | Varies | EWGs can increase the HOMO-LUMO gap, causing a blue shift. nih.gov |
| DMP–CH₃ (-CH₃ on ligand) | Destabilizes HOMO | - | Low (~5-7%) | EDG leads to a low quantum yield in this specific complex family. nih.gov |
| DMP–CF₃ (-CF₃ on ligand) | Stabilizes LUMO | Red-shifted vs. DMP-H | High (~27-30%) | EWG stabilizes LUMO, suppresses non-radiative decay, and enhances quantum yield significantly. nih.gov |
Steric Hindrance and Its Influence on Coordination Geometry and Excited State Dynamics
Beyond purely electronic effects, the size and placement of substituents can introduce steric hindrance, which significantly impacts the complex's geometry and photophysical behavior.
Bulky substituents can influence the coordination environment around the iridium center, potentially distorting the octahedral geometry. This distortion can affect the orbital overlap and the energy of the frontier orbitals. More importantly, steric hindrance can inhibit intermolecular interactions and aggregation in the solid state, which are common causes of luminescence quenching. rsc.org By introducing bulky groups, such as phenyl groups, on the ancillary ligands, it is possible to reduce these intermolecular interactions, leading to improved device performance and stability. rsc.orgnih.gov
Furthermore, steric hindrance can restrict vibrational motions and rotational freedom within the molecule. This rigidity helps to minimize non-radiative decay pathways from the excited state, thereby increasing the photoluminescence quantum yield (PLQY). rsc.org For example, introducing bulky groups at sterically sensitive positions can inhibit the geometric relaxation of the molecule in the excited state, leading to less intramolecular charge transfer character and a blue shift in fluorescence. rsc.org This control over excited-state dynamics is a critical tool for designing highly efficient emitters.
Influence of Ancillary Ligands on this compound Complex Characteristics
Exploration of Bidentate, Tridentate, and Tetradentate Ancillary Ligands
The denticity of a ligand refers to the number of donor atoms it uses to bind to the central metal ion. libretexts.org The choice of ancillary ligand denticity has profound consequences for the structure and photophysics of the resulting iridium complex.
Bidentate Ligands: These are the most common ancillary ligands used in iridium complexes, binding through two donor atoms. libretexts.org Classic examples include acetylacetonate (B107027) (acac), picolinate (B1231196), and various diimine ligands like 2,2'-bipyridine (B1663995). They complete the octahedral coordination sphere of bis-cyclometalated iridium(III) cores. The electronic properties of these ligands can be systematically varied to tune the complex's emission. For instance, using a coumarin-based ancillary ligand in conjunction with a 2-phenylquinoline ligand allowed for the modulation of emission color from orange to red. nih.gov
Tridentate Ligands: These ligands bind through three donor sites, leading to a more rigid molecular structure. nih.gov This increased rigidity can reduce non-radiative decay and enhance luminescence efficiency. The coordination of a tridentate ligand can significantly alter the geometry and the ligand field strength around the iridium ion compared to a bis-bidentate arrangement, influencing the nature of the frontier orbitals and, consequently, the emission properties. nih.govresearchgate.net
Tetradentate Ligands: Binding via four donor atoms, these ligands enforce a specific, often rigid, coordination geometry. acs.org A dianionic C,N,C',N'-tetradentate ligand can create a pseudo-tris(heteroleptic) environment, leading to complexes with high quantum yields. acs.org
Tuning of Luminescence Energy, Lifetime, and Quantum Yield
The ancillary ligand directly participates in the frontier molecular orbitals of the complex, thereby influencing its photophysical properties.
Quantum Yield: The ancillary ligand can significantly impact the photoluminescence quantum yield (PLQY). Rigid ligand structures, as often found with tridentate and tetradentate ligands, can minimize vibrational quenching and enhance PLQY. nih.govacs.org Furthermore, ancillary ligands can be designed to have a high triplet energy, ensuring that the emissive state remains localized on the cyclometalating 2-phenylquinoline ligands (which typically gives rise to highly efficient phosphorescence) and preventing energy transfer to a non-emissive state on the ancillary ligand.
Lifetime: The excited-state lifetime (τ) is also affected by the ancillary ligand. The ligand influences the rate of radiative decay (kᵣ) and non-radiative decay (kₙᵣ). Ancillary ligands that increase the structural rigidity of the complex can decrease kₙᵣ, leading to longer lifetimes and higher quantum yields. acs.org For example, deep-red emitting complexes with quinoxaline-based cyclometalating ligands and picolinate ancillary ligands exhibit lifetimes of hundreds of nanoseconds. acs.org
| Ancillary Ligand Type | Example Ligand | Typical Effect on Emission Energy | Typical Effect on Quantum Yield (PLQY) | Reference Finding |
| Bidentate (β-diketonate) | Acetylacetonate (acac) | Can be tuned; often used as a standard. | Generally high (0.1-0.6). researchgate.net | Provides a stable complex, PLQY is highly dependent on the cyclometalating ligand. researchgate.net |
| Bidentate (Diimine) | 2,2'-Bipyridine (bpy) | Depends on substituent; can tune across the visible spectrum. | Varies; can be very high. | Used to create cationic complexes with tunable properties. mdpi.com |
| Tridentate (N^C^N) | Diphenyl-pyridinato | Often leads to more rigid structures, can cause blue shifts. | Can be very high, approaching unity. | The rigid structure reduces non-radiative decay. nih.gov |
| Tetradentate (C^N^C^N) | Dianionic 6tt' ligand | Red-shifted emission (601-732 nm). | High (up to 0.60). acs.org | Creates a pseudo-tris(heteroleptic) environment with high efficiency. acs.org |
Isomerism (e.g., facial vs. meridional) and Its Consequences for Performance
For homoleptic tris-cyclometalated complexes like Ir(pq)₃, two geometric isomers can exist: facial (fac) and meridional (mer). nih.gov These isomers arise from the different possible arrangements of the three bidentate ligands around the octahedral iridium center. The choice of isomer has significant consequences for the complex's photophysical and electrochemical properties, and ultimately its performance in devices. figshare.com
Facial (fac) Isomer: In the fac isomer, the three nitrogen donor atoms occupy one face of the octahedron, and the three carbon donor atoms occupy the opposite face, resulting in C₃ symmetry. nih.gov Fac isomers are typically the thermodynamically more stable product and are often formed at higher reaction temperatures. nih.gov They generally exhibit higher quantum efficiencies and narrower, more blue-shifted emission spectra compared to their mer counterparts. nih.gov
Meridional (mer) Isomer: In the mer isomer, the donor atoms occupy a plane that bisects the octahedron. This arrangement has lower symmetry. The mer isomer can often be synthesized at lower temperatures. nih.gov Structurally, the mer configuration places strongly trans-influencing phenyl groups opposite to each other, which can lead to bond length alternations. nih.gov This structural feature makes mer isomers easier to oxidize (by ~50-100 mV) and often results in broader, red-shifted emission and lower quantum efficiencies compared to the corresponding fac isomers. nih.gov
The different properties stem from their distinct electronic structures and excited state dynamics. figshare.comresearchgate.net The higher symmetry of the fac isomer often leads to a more favorable radiative decay pathway, while the lower symmetry and structural strains in the mer isomer can promote non-radiative deactivation pathways. nih.govfigshare.com However, in some cases, mer isomers can be advantageous for specific applications. researchgate.net Recently, methods have been developed for the chemically induced, quantitative conversion of fac isomers into the less stable mer forms, offering new ways to control the properties of these important complexes. rsc.org
| Property | Facial (fac) Isomer | Meridional (mer) Isomer |
| Symmetry | Higher (C₃) nih.gov | Lower |
| Thermodynamic Stability | Generally more stable nih.gov | Generally less stable nih.gov |
| Oxidation Potential | Higher (harder to oxidize) nih.gov | Lower (easier to oxidize by 50-100 mV) nih.gov |
| Emission Spectrum | Narrower, more blue-shifted nih.gov | Broader, more red-shifted nih.gov |
| Quantum Efficiency | Generally higher nih.gov | Generally lower nih.gov |
| Synthesis Condition | Typically higher temperatures nih.gov | Typically lower temperatures nih.gov |
Table of Compounds
| Abbreviation/Name | Full Chemical Name |
| This compound | This compound |
| Ir(ppy)₃ | Tris(2-phenylpyridinato)iridium(III) |
| Ir(tpy)₃ | Tris(2-(p-tolyl)pyridinato)iridium(III) |
| Ir(46dfppy)₃ | Tris(2-(4,6-difluorophenyl)pyridinato)iridium(III) |
| DMP–CH₃ | Tris[3-(2,6-dimethylphenyl)-7-methylimidazo[1,2-f]phenanthridin-12-yl-κC¹²,κN¹]iridium |
| DMP–CF₃ | Tris[3-(2,6-dimethylphenyl)-7-(trifluoromethyl)imidazo[1,2-f]phenanthridin-12-yl-κC¹²,κN¹]iridium |
| acac | Acetylacetonate |
| bpy | 2,2'-Bipyridine |
Supramolecular Assembly, Self-Aggregation, and Thin-Film Morphologies
The performance of phosphorescent emitters like this compound in solid-state devices is not merely a function of the properties of individual molecules. It is profoundly influenced by intermolecular interactions that dictate how these molecules arrange themselves in the condensed phase. Supramolecular assembly, self-aggregation, and the resulting thin-film morphology are critical factors that govern the photophysical properties and ultimate efficiency of devices such as Organic Light-Emitting Diodes (OLEDs). The ordered or amorphous arrangement of these iridium complexes, driven by subtle non-covalent forces, can significantly alter their luminescent behavior compared to that in dilute solutions.
Role of Non-Covalent Interactions (e.g., pi-pi Stacking, Hydrogen Bonding)
Non-covalent interactions are the primary driving forces behind the supramolecular assembly of iridium(III) complexes. mdpi.com These weak interactions, including π-π stacking and hydrogen bonding, direct the self-assembly of molecules into ordered structures, influencing everything from crystal packing to the morphology of evaporated thin films. mdpi.commdpi.com
Pi-pi (π-π) Stacking: Aromatic rings, such as the phenyl and quinoline groups in the 2-phenylquinoline ligand, can engage in π-π stacking interactions. libretexts.org These interactions arise from a combination of dispersion forces and electrostatic interactions between the electron clouds of adjacent aromatic systems. libretexts.org In iridium(III) complexes, both intramolecular and intermolecular π-π stacking can occur.
Intramolecular π-π stacking, where parts of the same molecule overlap, can be controlled to enhance photoluminescent efficiency. For instance, fluorination of pendant phenyl rings on ancillary ligands in certain cationic iridium complexes has been shown to reinforce intramolecular face-to-face π-π stacking. nih.govresearchgate.net This reinforcement is evidenced by decreasing centroid-centroid distances and dihedral angles between the stacked rings, as determined by single-crystal X-ray analysis. nih.govresearchgate.net Such structural rigidification can suppress non-radiative decay pathways, leading to a significant enhancement of luminescence. nih.govrsc.org Theoretical calculations have shown that strong intramolecular π-π interactions can make it energetically unfavorable for the phenyl rings to swing, thus stabilizing the complex in its emissive triplet state. nih.govresearchgate.net
Intermolecular π-π stacking plays a crucial role in the formation of aggregates and the morphology of thin films. The arrangement can be face-to-face or edge-to-face, influencing the electronic coupling between adjacent molecules. While strong coupling can sometimes lead to quenching, controlled aggregation can be beneficial, leading to phenomena like aggregation-induced emission (AIE). nih.govmdpi.com In AIE-active iridium complexes, the formation of self-assembled aggregates, such as J-aggregates, is vital for their performance. nih.gov Aggregation can block intramolecular motions that would otherwise provide a non-radiative pathway for the excited state to decay, thereby boosting phosphorescence. mdpi.com
Hydrogen Bonding: Hydrogen bonding is another powerful tool for directing the supramolecular assembly of iridium complexes. unb.caresearchgate.net By incorporating hydrogen-bond donor and acceptor motifs into the ligands, it is possible to create highly ordered structures, from dimers to extended one-dimensional chains or two-dimensional networks. nih.govnih.gov For example, iridium(III) polypyridyl complexes containing 2-ureido-4[1H]-ureidopyrimidinone moieties can form dimers assembled via quadruple hydrogen-bonding. nih.gov
These interactions can influence the emissive properties of the complexes. The formation of hydrogen bonds can rigidify the molecular structure, similar to π-π stacking, which reduces vibrational quenching and enhances luminescence. bohrium.com Furthermore, host-guest systems can be constructed where iridium complexes are encapsulated within a matrix held together by hydrogen bonds, providing a way to isolate the emitters and tune their photophysical properties. unb.ca The strength and pattern of hydrogen bonds are integral to the design of sophisticated functional organic materials. unb.ca
Table 1: Impact of Fluorination on Intramolecular π-π Stacking in Cationic Iridium Complexes
| Complex | Pendant Ring Substitution | Dihedral Angle (°) | Centroid-Centroid Distance (Å) | Relative Photoluminescent Efficiency |
| 1 | None | 21 | 3.75 | 1 |
| 2 | 3,5-difluoro | 18 | 3.65 | - |
| 3 | pentafluoro | 5.0 | 3.52 | ~10x higher than Complex 1 |
Data compiled from studies on analogous iridium(III) complexes with 2-phenylpyridine (B120327) ligands, demonstrating the principle of controlling π-π stacking. nih.govresearchgate.net
Impact on Solid-State Luminescence and Device Performance
The supramolecular assembly and resulting thin-film morphology have a direct and profound impact on the solid-state luminescence of this compound complexes and the performance of devices built from them. nih.gov The transition from isolated molecules in solution to a solid film introduces new intermolecular phenomena that can either enhance or degrade emissive properties.
However, as mentioned, controlled aggregation can be highly beneficial. The AIE phenomenon is a prime example where restricting intramolecular rotations in the aggregate state blocks non-radiative decay channels, "switching on" or enhancing luminescence. nih.govmdpi.com The morphology of the aggregates (e.g., nanofibers vs. nanotoroids) can also influence the AIE characteristics. nih.gov Therefore, ligand design that promotes favorable self-assembly is a key strategy for achieving high solid-state efficiency. nih.gov
Device Performance: The morphology of the emissive layer in an OLED is critical for its long-term performance and stability. uq.edu.auresearchgate.net For OLEDs fabricated by vacuum thermal evaporation, the deposited organic layers are thin solid films whose surface morphology and internal structure affect charge transport and luminescence. nih.gov Uniformly mixed films of the iridium complex (dopant) within a host material are generally desired to minimize concentration quenching and ensure efficient energy transfer from the host to the dopant. uq.edu.au
Ultimately, designing this compound complexes requires a holistic approach that considers not only the intramolecular photophysics but also the intermolecular forces that will govern their behavior in the solid state. Controlling supramolecular assembly through strategic ligand design is paramount to optimizing thin-film morphology, maximizing solid-state luminescence, and fabricating efficient and stable electroluminescent devices. researchgate.netmdpi.com
Future Directions and Emerging Research Frontiers for Iridium 3+ ;2 Phenylquinoline Complexes
Development of Highly Efficient and Stable Emitters for Next-Generation Display Technologies
The quest for next-generation displays with enhanced brightness, efficiency, and operational stability continues to be a primary driver of research into iridium(3+);2-phenylquinoline (B181262) complexes. Future efforts are centered on several key strategies to push the performance boundaries of phosphorescent OLEDs (PhOLEDs).
One major focus is the development of emitters that can achieve high external quantum efficiencies (EQEs) across the visible spectrum, particularly in the challenging blue and deep-red regions. For instance, novel heteroleptic Ir(III) complexes utilizing extended π-conjugated thieno[3,2-c]quinoline derivatives as cyclometalating ligands have demonstrated intense red phosphorescence in the 610–620 nm range. rsc.org A vacuum-deposited red PhOLED based on (ptq)2Ir(acac) achieved a remarkable EQE of 22.9% with Commission Internationale de L'Eclairage (CIE) coordinates of (0.61, 0.36). rsc.org Similarly, for blue emitters, the strategic introduction of strong electron-donating groups and high field-strength ancillary ligands has led to complexes with pure blue emission, high photoluminescence quantum yields (up to 91%), and a maximum EQE of 28% in a fabricated OLED. rsc.org
Another critical area is the mitigation of efficiency roll-off at high brightness, a phenomenon that limits the performance of PhOLEDs in demanding applications. Research has shown that certain red iridium(III) complexes exhibit an extraordinarily low efficiency roll-off of just 7.8% at a luminance of 1000 cd m−2. rsc.org Future designs will likely incorporate molecular architectures that minimize triplet-triplet annihilation and triplet-polaron annihilation, the primary causes of roll-off.
Furthermore, the development of solution-processable emitters is crucial for the realization of low-cost, large-area OLEDs fabricated via printing techniques. Researchers have successfully synthesized iridium(III) complexes with tailored solubility that can be processed from solution to fabricate high-performance PhOLEDs. For example, a solution-processed device using a (DPQ)2Ir(pic-N-O) doped emission layer achieved a high luminance efficiency of 26.9 cd/A, corresponding to an EQE of 14.2%. researchgate.net
The following table summarizes the performance of select recently developed iridium(3+);2-phenylquinoline emitters for OLEDs.
| Complex | Emission Color | Max EQE (%) | CIE Coordinates | Key Feature |
| (ptq)2Ir(acac) | Red | 22.9 | (0.61, 0.36) | High efficiency and low roll-off rsc.org |
| Ir2 device | Red | 26.22 | (0.65, 0.34) | High efficiency with a simple device structure rsc.org |
| (PQ)2Ir(TMSppy) | Red | 15.5 | Not specified | Ancillary ligand modification for red emission researchgate.net |
| (DPQ)2Ir(pic-N-O) | Orange | 14.2 | Not specified | High-performance solution-processable OLED researchgate.net |
| (dfdmappy)2Ir(phim) | Blue | 28 | (0.16, 0.21) | High efficiency and color purity rsc.org |
Rational Design of Enhanced Photocatalysts for Sustainable Chemical Synthesis and Energy Conversion
The conversion of light into chemical energy via photocatalysis is a cornerstone of sustainable chemistry, and this compound complexes are poised to play an increasingly important role. researchgate.net The rational design of these complexes to enhance their photocatalytic activity is a burgeoning field of research.
A key strategy involves tuning the redox properties of the iridium complex to match the specific requirements of a given chemical transformation. By modifying the electronic properties of the 2-phenylquinoline ligands, researchers can systematically alter the ground- and excited-state redox potentials of the complex. researchgate.net This allows for the precise control of electron transfer processes, which is critical for activating substrates and driving catalytic cycles. For example, an Ir(III) complex with 1-phenylisoquinoline (B189431) ligands has been shown to be an effective and stable photosensitizer for the photocatalytic reduction of CO2, selectively producing CO. researchgate.net
Future research will focus on the development of photocatalysts with enhanced stability and quantum yields. This includes the design of ligands that are resistant to degradation under prolonged irradiation and the incorporation of moieties that promote efficient energy transfer. A family of heteroleptic Iridium(III) complexes designed for Energy Transfer (EnT) catalysis demonstrated that the installation of naphthyl pendants on the ligands could stabilize the triplet intermediates involved in energy-transfer reactions, leading to superior catalytic efficiency. nih.gov
Moreover, the development of photocatalytic systems that can utilize a broader range of the solar spectrum is a major goal. This involves designing iridium complexes that can absorb light in the visible and even near-infrared regions. The integration of these photocatalysts into multicomponent systems, such as those that combine a photosensitizer with a separate catalyst, is another promising avenue for enhancing their performance in complex chemical transformations like CO2 reduction. researchgate.netsciopen.com
Integration into Hybrid Materials and Multicomponent Systems for Synergistic Functionality
The integration of this compound complexes into hybrid materials and multicomponent systems is a rapidly advancing frontier that seeks to combine the unique properties of these complexes with those of other materials to achieve synergistic functionalities.
One promising approach is the incorporation of these iridium complexes into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). sciopen.com These porous crystalline materials can provide a stable and well-defined environment for the iridium complexes, enhancing their stability and preventing aggregation-induced quenching of their luminescence. Furthermore, the framework itself can be designed to participate in photocatalytic or sensing processes, leading to enhanced performance.
Another area of interest is the development of water-soluble polymeric iridium(III) complexes. By copolymerizing a vinyl-functionalized 2-phenylquinoline-based iridium complex with a hydrophilic monomer, researchers have created water-soluble materials whose emission properties can be tuned. mdpi.com For instance, a terpolymer was developed where the metal-to-ligand charge transfer (MLCT) emission of the iridium complex is combined with the pH-responsive emission of free ligand units, leading to characteristic pH-responsive color changes under UV illumination. mdpi.com This demonstrates the potential for creating "smart" materials with tunable optical responses.
Hybrid systems that combine iridium complexes with other functional components, such as nanoparticles or biomolecules, are also being explored. These multicomponent systems can exhibit properties that are not present in the individual components, opening up new possibilities for applications in sensing, imaging, and catalysis.
Exploration of Novel Sensing Modalities and Expansion of Biological Applications (Non-Clinical)
The sensitivity of the luminescence of this compound complexes to their local environment makes them excellent candidates for the development of novel chemical sensors and biological probes. nih.gov Research in this area is expanding beyond traditional applications to explore new sensing modalities and non-clinical biological applications.
A significant area of development is in the field of oxygen sensing. The phosphorescence of many iridium complexes is efficiently quenched by molecular oxygen, providing a basis for lifetime-based oxygen sensors. mdpi.com Novel near-infrared (NIR) emitting iridium complexes have been developed for this purpose, with emission maxima in the 713–722 nm range and lifetimes that are strongly dependent on oxygen concentration. mdpi.com These complexes have been successfully used for semi-quantitative measurements of oxygen concentration in living cells. mdpi.com
Beyond oxygen sensing, researchers are exploring the use of these complexes for detecting other analytes and for bioimaging. Their large Stokes shifts, long emission lifetimes, and good photostability make them well-suited for various imaging techniques, including phosphorescence lifetime imaging (PLIM). nih.govrsc.org For instance, NIR-emitting iridium(III) complexes have been rationally designed for multimodal phosphorescence imaging of mitochondria in living cells and 3D multicellular spheroids under two-photon excitation. rsc.org The inherent emissive nature of iridium complexes appended with moieties like BODIPY allows for intracellular visualization at low concentrations, highlighting their potential in cellular imaging. researchgate.net
Future research will likely focus on developing sensors with improved selectivity and sensitivity, as well as on expanding the range of biological processes that can be studied using these luminescent probes. This includes the design of complexes that can target specific organelles or respond to changes in the cellular microenvironment. nih.govmdpi.com
Advanced Computational Tools for Predictive Design and Mechanistic Elucidation
The rational design of this compound complexes with tailored properties is greatly facilitated by the use of advanced computational tools. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable for predicting the electronic structure, photophysical properties, and reactivity of these complexes. acs.orgnih.gov
Computational methods allow researchers to screen virtual libraries of compounds and identify promising candidates for synthesis, thereby accelerating the discovery of new materials. rsc.org For example, TD-DFT calculations can be used to predict the emission energies of phosphorescent Ir(III) complexes, providing guidance for the design of emitters with specific colors. nih.govresearchgate.net Studies have shown that the accuracy of these predictions can be improved by using exchange-correlation functionals with varying percentages of Hartree-Fock exchange. nih.gov A comprehensive analysis of various computational methods highlighted the efficacy of the tuned ω*B97X functional in predicting MLCT energies and absorption peaks, demonstrating its superiority over conventional functionals. researchgate.net
However, predicting the properties of these complex systems with high accuracy remains a challenge. acs.org To address this, researchers are increasingly turning to machine learning (ML) models. By training artificial neural networks on large datasets of experimental data, it is possible to develop models that can predict the excited state properties of iridium complexes with an accuracy that is competitive with or even surpasses that of TD-DFT, and at a fraction of the computational cost. rsc.org One study demonstrated the use of ML to predict the mean emission energy, excited state lifetime, and emission spectral integral of 1380 iridium(III) phosphors. rsc.org
The synergy between high-throughput virtual screening using ML and more detailed mechanistic studies using DFT is expected to be a powerful approach for the future design of this compound complexes with optimized performance for a wide range of applications. chemrxiv.orgrsc.org
Challenges and Opportunities in Scalable Synthesis and Translational Research (Material Science Focus)
While research on this compound complexes has led to impressive advances in the laboratory, the translation of these materials into commercial applications faces several challenges. A primary hurdle is the development of scalable and cost-effective synthetic routes. Many of the current synthetic methods for these complexes involve multiple steps, require harsh reaction conditions, and utilize expensive starting materials, including iridium itself. 160.153.132
Future research in this area will focus on developing more efficient synthetic methodologies. This could include the use of new catalytic systems that can operate under milder conditions, the development of one-pot synthesis procedures, and the exploration of alternative, more abundant metal centers. For example, research into sulfur-containing ligands has shown that both red and green emitting Ir(III) complexes can be synthesized at room temperature in a matter of minutes, which could significantly reduce manufacturing costs. 160.153.132
Another challenge is the long-term stability and reliability of devices incorporating these materials. For OLEDs, this means ensuring that the emitters can withstand the electrical and thermal stresses of operation for thousands of hours without significant degradation. For photocatalysts and sensors, it means developing materials that are robust and can be reused multiple times without loss of activity.
Despite these challenges, the opportunities for translational research are vast. The superior performance of this compound complexes in a variety of applications provides a strong incentive for overcoming the hurdles of scalable synthesis and device integration. Collaborative efforts between academic researchers and industrial partners will be crucial for bridging the gap between fundamental discoveries and real-world technologies. The continued development of these materials holds the promise of enabling next-generation displays, more sustainable chemical processes, and advanced sensing technologies.
Q & A
Q. What methodological advancements are needed to enhance the quantum efficiency of Ir(III)-2-phenylquinoline-based OLEDs?
- Methodological Answer : Key areas include:
- Host-Guest Energy Transfer : Optimizing Förster resonance energy transfer (FRET) by matching host emission spectra with complex absorption.
- Triplet-Triplet Annihilation Suppression : Using sterically hindered hosts (e.g., mCP) to minimize non-radiative decay.
- Device Encapsulation : Atomic layer deposition (ALD) of Al₂O₃ barriers to prevent moisture-induced degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
